N-(5-Amino-2-methoxyphenyl)butanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHILNALWGGEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Potential Applications of N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of N-(5-Amino-2-methoxyphenyl)butanamide. Due to the limited availability of experimental data for this specific compound, this document also includes predicted properties and information on closely related analogues to offer a broader context for its potential characteristics and applications. This guide covers chemical identifiers, physicochemical properties, a proposed synthesis protocol, and an exploration of potential biological activities based on the pharmacology of related aminophenol derivatives.
Chemical Identity and Structure
This compound is an aromatic amide with the molecular formula C11H16N2O2.[1] Its structure consists of a butanamide group attached to a 5-amino-2-methoxyphenyl ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 946710-33-4 | PubChem |
| PubChem CID | 17607952 | [1] |
| Molecular Formula | C11H16N2O2 | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Canonical SMILES | CCCC(=O)NC1=C(C=CC(=C1)N)OC | PubChem |
| InChI Key | KRHILNALWGGEKV-UHFFFAOYSA-N | PubChem |
| Synonyms | N-(5-Amino-2-methoxyphenyl)butyramide, AKOS000102265, SB77748 | PubChem |
Physicochemical Properties
Table 2: Predicted and Analogous Physicochemical Properties
| Property | This compound (Predicted/Inferred) | Butyramide (Experimental) |
| Melting Point | Data not available. Likely a solid at room temperature. | 115-116 °C |
| Boiling Point | Data not available. | 216 °C |
| Water Solubility | Predicted to have low solubility based on its aromatic structure. | Freely soluble |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Soluble in ethanol, slightly soluble in diethyl ether. |
| XLogP3 | 1.8 | -0.5 |
Experimental Protocols
Proposed Synthesis: Acylation of 5-Amino-2-methoxyphenol
A plausible and common method for the synthesis of N-aryl amides is the acylation of an aniline derivative with an acyl chloride.[2][3][4] In this case, this compound can be synthesized by reacting 5-Amino-2-methoxyphenol with butanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Materials:
-
5-Amino-2-methoxyphenol
-
Butanoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 5-Amino-2-methoxyphenol in anhydrous DCM.
-
Add 1.1 to 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add 1 equivalent of butanoyl chloride dropwise to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Predicted shifts for the aromatic protons would be complex due to the substitution pattern. The methoxy group would appear as a singlet around 3.8 ppm, and the aliphatic protons of the butanamide chain would appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (208.26 g/mol ).
Potential Biological Activity and Signaling Pathways
While there is no specific pharmacological data available for this compound, the broader class of aminophenol derivatives has been extensively studied and is known to possess a range of biological activities.[5][6][7][8][9]
Potential Areas of Activity:
-
Analgesic and Antipyretic Properties: Many p-aminophenol derivatives, most notably paracetamol (acetaminophen), exhibit analgesic and antipyretic effects.[6][7] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.
-
Anti-inflammatory Activity: While paracetamol has weak peripheral anti-inflammatory effects, other aminophenol derivatives have been investigated for their anti-inflammatory potential.[9]
-
Antimicrobial and Antifungal Activity: Various N-substituted amides and aminophenol derivatives have demonstrated activity against a range of bacterial and fungal strains.[10][11]
-
Anticancer and Cytotoxic Activity: Some aminophenol-based compounds have been explored as potential anticancer agents.[9][12] The mechanisms can be varied, including the induction of apoptosis or inhibition of key enzymes in cancer cell proliferation.
Given these precedents, this compound could be a candidate for screening in these therapeutic areas.
Visualizations
As no specific signaling pathway for this compound has been identified, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a hypothetical signaling pathway that is often modulated by analgesic and anti-inflammatory compounds.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory and analgesic effects of aminophenol derivatives.
Conclusion
This compound is a compound for which specific experimental data is currently lacking in the public domain. However, based on established chemical principles and data from analogous compounds, this guide provides a foundational understanding of its identity, a reliable method for its synthesis, and a scientifically grounded rationale for exploring its potential biological activities. The structural similarity to known pharmacologically active aminophenol derivatives suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of analgesia, and anti-inflammatory and antimicrobial research. Further experimental validation of its physicochemical properties and biological effects is warranted.
References
- 1. This compound | C11H16N2O2 | CID 17607952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. kajay-remedies.com [kajay-remedies.com]
- 10. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]
An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)butanamide (CAS 946710-33-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Amino-2-methoxyphenyl)butanamide (CAS 946710-33-4) is a chemical compound with limited publicly available data regarding its biological activity and applications. This technical guide provides a comprehensive overview of its known physicochemical properties. Due to the absence of extensive research on this specific molecule, this document also presents a putative synthesis pathway and a hypothetical workflow for its biological evaluation, offering a framework for future investigation. The experimental protocols and signaling pathways described herein are illustrative and intended to serve as a foundational guide for researchers interested in exploring the potential of this and similar chemical entities.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 946710-33-4 | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem[1] |
| Molecular Weight | 208.26 g/mol | PubChem[1] |
| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OC)N | PubChem[1] |
| InChI Key | YLKPFISVDFODSM-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Putative Synthesis
A plausible synthetic route for this compound can be conceptualized starting from commercially available precursors. The following diagram illustrates a potential two-step synthesis process.
Figure 1. Putative two-step synthesis of this compound.
Experimental Protocol: Putative Synthesis
Step 1: Acylation of 2-Methoxy-5-nitroaniline
-
Dissolve 2-methoxy-5-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of butyryl chloride to the stirred solution.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-methoxy-5-nitrophenyl)butanamide.
-
Purify the intermediate by column chromatography or recrystallization if necessary.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified N-(2-methoxy-5-nitrophenyl)butanamide in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C), and a reducing agent. Common methods include catalytic hydrogenation with H₂ gas or using a transfer hydrogenation reagent like ammonium formate.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (if using H₂) or heat as required for transfer hydrogenation.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product, this compound.
-
Purify the final product by column chromatography or recrystallization to achieve the desired purity.
Hypothetical Biological Screening and Mechanism of Action Studies
Given its chemical structure, which contains a substituted aniline moiety, this compound could be screened for a variety of biological activities. A common starting point for such a molecule would be to investigate its potential as a modulator of signaling pathways implicated in cancer, inflammation, or neurological disorders. The following sections outline a hypothetical workflow for such an investigation.
General Workflow for Biological Activity Screening
Figure 2. A general workflow for the biological evaluation of a novel chemical entity.
Hypothetical Target: Kinase Inhibition
Many small molecule drugs target protein kinases. The workflow below illustrates a hypothetical investigation into this compound as a kinase inhibitor.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in a higher luminescence signal.
-
Reagents:
-
Recombinant kinase (e.g., a panel of cancer-related kinases)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Luminescent ATP detection reagent
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a multi-well plate, add the kinase, the substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and add the luminescent ATP detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
The following table presents hypothetical results from a kinase inhibition screen.
| Kinase Target | IC50 (µM) |
| Kinase A | > 100 |
| Kinase B | 5.2 |
| Kinase C | 25.8 |
| Kinase D | > 100 |
Hypothetical Signaling Pathway Modulation
If this compound were found to inhibit "Kinase B" from the hypothetical screen, further studies would focus on the signaling pathway involving this kinase.
Figure 3. Hypothetical signaling pathway showing inhibition of "Kinase B" by the compound.
Conclusion
This compound is a compound for which there is a paucity of published research. This guide has provided its known chemical properties and has outlined a putative synthesis route. Furthermore, a hypothetical framework for the biological evaluation of this molecule has been presented, including illustrative experimental protocols and potential outcomes. This document serves as a foundational resource to stimulate and guide future research into the potential applications of this compound in drug discovery and development. Researchers are encouraged to use these conceptual workflows as a starting point for their own investigations.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound N-(5-Amino-2-methoxyphenyl)butanamide. Due to the limited availability of experimental data in peer-reviewed literature, this document also outlines a plausible synthetic route based on established chemical methodologies for analogous compounds.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| CAS Number | Not explicitly found for this specific compound. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Proposed Synthesis Protocol
A viable synthetic pathway for this compound can be extrapolated from standard organic chemistry transformations and procedures reported for structurally similar molecules. The proposed two-step synthesis starts from the commercially available 2-methoxy-5-nitroaniline.
Step 1: Acylation of 2-methoxy-5-nitroaniline
This step involves the reaction of 2-methoxy-5-nitroaniline with butanoyl chloride to form the intermediate, N-(2-methoxy-5-nitrophenyl)butanamide.
-
Materials:
-
2-methoxy-5-nitroaniline
-
Butanoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base, such as triethylamine (TEA) or pyridine
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve 2-methoxy-5-nitroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of the non-nucleophilic base to the solution and stir.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add an equimolar amount of butanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-methoxy-5-nitrophenyl)butanamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Reduction of the Nitro Group
The nitro group of N-(2-methoxy-5-nitrophenyl)butanamide is reduced to an amine to yield the final product, this compound.
-
Materials:
-
N-(2-methoxy-5-nitrophenyl)butanamide
-
A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Ethanol or a suitable solvent for the reduction.
-
Hydrochloric acid (if using SnCl₂)
-
Sodium hydroxide for neutralization.
-
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve N-(2-methoxy-5-nitrophenyl)butanamide in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Filter the mixture and extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Synthetic Workflow Diagram
References
An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)butyramide
Prepared for: Researchers, scientists, and drug development professionals
Abstract
N-(5-Amino-2-methoxyphenyl)butyramide is a chemical compound with limited publicly available data. This guide provides a summary of its known synonyms, chemical identifiers, and basic properties. However, a comprehensive technical analysis, including experimental protocols, quantitative biological data, and detailed signaling pathways, cannot be compiled at this time due to a lack of published research in the public domain. This document outlines the available information and highlights the current knowledge gaps regarding this compound.
Chemical Identity and Synonyms
N-(5-Amino-2-methoxyphenyl)butyramide is an organic compound with the molecular formula C₁₁H₁₆N₂O₂. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.
| Identifier Type | Identifier | Citation |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)butanamide | [1] |
| CAS Registry Number | 946710-33-4 | [1] |
| PubChem CID | 17607952 | [1] |
| Synonym | This compound | [1] |
| Synonym | AKOS000102265 | [1] |
| Synonym | SB77748 | [1] |
Physicochemical Properties
Basic physicochemical properties are algorithmically predicted and available through public databases. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 208.26 g/mol | PubChem |
| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem |
| XLogP3-AA | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 208.121177757 g/mol | PubChem |
| Monoisotopic Mass | 208.121177757 g/mol | PubChem |
| Topological Polar Surface Area | 55.4 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 209 | PubChem |
Synthesis and Experimental Protocols
A thorough search of scientific literature and patent databases did not yield any specific, detailed, or reproducible experimental protocols for the synthesis of N-(5-Amino-2-methoxyphenyl)butyramide. While general methods for the amidation of anilines are well-established in organic chemistry, the specific reaction conditions, purification methods, and analytical characterization for this particular compound are not described in publicly accessible documents.
Logical Workflow for Potential Synthesis:
Caption: A generalized workflow for the potential synthesis of N-(5-Amino-2-methoxyphenyl)butyramide.
Biological Activity and Mechanism of Action
There is no available information in peer-reviewed journals, conference proceedings, or public databases regarding the biological activity or mechanism of action of N-(5-Amino-2-methoxyphenyl)butyramide. While the chemical scaffold may suggest potential interactions with biological targets, any such activity is purely speculative without experimental data. No screening results, bioassay data, or pharmacological studies have been published for this compound.
Signaling Pathways and Logical Relationships
Due to the absence of data on the biological activity and mechanism of action, it is not possible to construct any diagrams of signaling pathways or established logical relationships involving N-(5-Amino-2-methoxyphenyl)butyramide.
Conclusion and Future Directions
N-(5-Amino-2-methoxyphenyl)butyramide is a known chemical entity, as evidenced by its presence in chemical supplier catalogs and public databases. However, its scientific utility, biological function, and synthetic details remain uncharacterized in the public domain. This suggests that the compound may be a proprietary intermediate in a larger synthetic scheme or a candidate compound that has not yet been the subject of published research.
For researchers interested in this molecule, the following steps would be necessary to build a comprehensive technical understanding:
-
De novo synthesis and characterization: Develop and publish a detailed synthetic protocol with full analytical characterization (NMR, MS, IR, etc.).
-
In vitro screening: Conduct a broad panel of in vitro assays to identify any potential biological activity (e.g., enzyme inhibition, receptor binding, antimicrobial effects).
-
Mechanism of action studies: If activity is identified, further experiments would be needed to elucidate the specific molecular targets and signaling pathways involved.
-
In vivo studies: Depending on the in vitro profile, subsequent studies in animal models could be warranted to assess efficacy and safety.
Until such data becomes publicly available, a detailed technical guide beyond the basic identifiers and predicted properties presented here cannot be formulated.
References
Biological Activity of N-(5-Amino-2-methoxyphenyl)butanamide: A Review of Available Data
Despite interest in the biological potential of novel chemical entities, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the biological activity of N-(5-Amino-2-methoxyphenyl)butanamide. This technical guide summarizes the current state of knowledge and highlights the absence of experimental data required for a detailed analysis of its pharmacological properties.
Currently, information on this compound is primarily limited to its chemical identity and commercial availability for research purposes. Chemical databases such as PubChem provide basic details including its molecular formula (C11H16N2O2) and structure, but do not contain any curated data on its biological effects.[1] Similarly, commercial suppliers list the compound for research use, but do not provide any information regarding its mechanism of action, cellular targets, or potential therapeutic applications.
Exhaustive searches for experimental studies, including in vitro and in vivo assays, pharmacological screening results, and mechanism of action studies, did not yield any specific publications for this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, binding affinities, or pharmacokinetic parameters, to present in a structured format. The absence of such data precludes the creation of tables summarizing its biological activity.
Furthermore, without any published research on its cellular effects, it is not possible to delineate any signaling pathways that this compound may modulate. As a result, the generation of diagrams illustrating its mechanism of action or its impact on cellular signaling is not feasible. Detailed experimental protocols, a core requirement of this guide, are also unavailable as no studies have been published detailing the methodologies used to assess its biological properties.
While the scientific literature contains studies on structurally related compounds, such as other substituted phenyl amides and amino acid derivatives, which have shown a range of biological activities including antimicrobial and antiproliferative effects, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
References
N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide to Potential Research Applications
Disclaimer: This document provides a technical guide on the potential research applications of N-(5-Amino-2-methoxyphenyl)butanamide based on the analysis of structurally related compounds. As of the latest literature review, no specific biological activity or direct research applications have been published for this compound itself. The information presented herein is intended to serve as a scientifically grounded starting point for researchers and drug development professionals interested in exploring the potential of this molecule.
Core Compound Analysis
This compound is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Its structure features a butanamide group attached to a 5-amino-2-methoxyphenyl ring. While this specific molecule is available from commercial suppliers for "proteomics research," no peer-reviewed studies detailing its use in this or any other application were identified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem |
| Molecular Weight | 208.26 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 34102-12-8 | PubChem |
Inferred Potential Research Applications from Analogues
Based on the biological activities of structurally similar molecules, this compound could serve as a valuable scaffold or starting point for the development of novel therapeutic agents in several key areas.
Antimicrobial Drug Discovery
Derivatives of N-aryl amides and related structures have demonstrated notable antimicrobial and antifungal properties. The core structure of this compound presents a template that can be modified to explore and optimize this potential.
Hypothetical Research Workflow for Antimicrobial Screening:
Caption: Hypothetical workflow for antimicrobial drug discovery starting from the this compound scaffold.
Anticancer Agent Development
Numerous studies have highlighted the antiproliferative effects of compounds containing N-phenylamide and related motifs. These compounds can interfere with various cellular signaling pathways crucial for cancer cell growth and survival.
Potential Anticancer Mechanisms of Action:
The structural features of this compound suggest that its derivatives could potentially target pathways such as:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Some anilino-pyrimidine compounds, which share structural similarities, are known EGFR inhibitors.
-
Tubulin Polymerization: Chalcones and other related structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Hypothetical Signaling Pathway Intervention:
Caption: Potential intervention points of this compound derivatives in cancer cell signaling pathways.
Experimental Protocols: Foundational Methodologies for Analogue Synthesis and Screening
While no protocols exist for the target compound, the following are generalized methodologies adapted from research on structurally related molecules.
General Synthesis of N-Aryl Amide Derivatives
Objective: To synthesize a library of derivatives based on the this compound scaffold for biological screening.
Materials:
-
This compound
-
Various acyl chlorides or carboxylic acids
-
Coupling agents (e.g., EDC, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Bases (e.g., triethylamine, DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acylation of the Amino Group:
-
Dissolve this compound in an anhydrous solvent like DCM.
-
Add a base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride and stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Amide Coupling with Carboxylic Acids:
-
Dissolve the desired carboxylic acid in an anhydrous solvent like DMF.
-
Add coupling agents such as EDC and HOBt, and stir for a few minutes.
-
Add a solution of this compound and a base like DIPEA.
-
Stir the reaction at room temperature until completion.
-
Extract the product with an appropriate solvent and purify by column chromatography.
-
Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the growth medium.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with potential for development in various therapeutic areas, most notably as a scaffold for novel antimicrobial and anticancer agents. The lack of existing research presents a unique opportunity for discovery. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic screening against a wide range of biological targets. Subsequent structure-activity relationship studies will be crucial in identifying potent and selective lead compounds for further preclinical development. The workflows and methodologies outlined in this guide provide a foundational framework for initiating such research endeavors.
N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Amino-2-methoxyphenyl)butanamide is a substituted anilide with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this technical guide provides a comprehensive review of the available literature on its synthesis, potential biological activities, and the structure-activity relationships of closely related analogs. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key data, outlining detailed experimental protocols for analogous compounds, and visualizing synthetic and logical relationships. The strategic placement of the amino and methoxy groups on the phenyl ring, combined with the butanamide side chain, suggests its potential as a scaffold for developing novel therapeutic agents.
Introduction
Substituted anilides represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural motif of this compound, featuring a methoxy and an amino group on the aromatic ring, presents an interesting scaffold for chemical modification and biological evaluation. The methoxy group can influence the compound's pharmacokinetic properties and binding interactions, while the amino group provides a site for further functionalization. This review consolidates the fragmented information available on structurally similar compounds to provide a comprehensive overview and guide for future research on this compound and its derivatives.
Synthesis and Characterization
A direct and specific synthesis for this compound is not extensively detailed in the current literature. However, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of related anilides. The most common approach involves a two-step process: the acylation of a nitroaniline precursor followed by the reduction of the nitro group.
A likely precursor for this synthesis is 2-methoxy-5-nitroaniline, which is commercially available.[1][2] The synthesis would proceed via the acylation of this precursor with butanoyl chloride or butyric anhydride to form N-(2-methoxy-5-nitrophenyl)butanamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amino group, yielding the final product.
Proposed Synthetic Pathway
The proposed synthesis of this compound is outlined below. This pathway is based on standard organic synthesis methodologies for similar compounds.[3][4][5]
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of substituted anilides.
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide
-
In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-methoxy-5-nitrophenyl)butanamide.
Step 2: Synthesis of this compound
-
To a solution of N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol or acetic acid, add a reducing agent. Common reducing agents for this transformation include iron powder in the presence of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[6]
-
If using iron, heat the mixture to reflux and stir for 2-4 hours.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the catalyst or iron residues.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Further purify the product by recrystallization or column chromatography if necessary.
Potential Biological Activities and Structure-Activity Relationships
While there is no specific biological data for this compound, the activities of structurally similar anilides and methoxyphenyl derivatives suggest potential areas of investigation.
Antimicrobial Activity
Numerous studies have reported the antimicrobial activity of substituted anilides.[7] The presence of the amide linkage and the potential for hydrogen bonding are crucial for their biological effects. The methoxy group can enhance lipophilicity, which may facilitate cell membrane penetration.
Table 1: Antimicrobial Activity of Structurally Related Anilide Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| N-arylpiperazine derivatives | Mycobacterium tuberculosis H37Ra | MIC | < 3.80 μM | [8] |
| Methoxyphenyl derivatives | Staphylococcus aureus | Zone of Inhibition | 20.9 mm (at 200 µl) | [9] |
| Methoxyphenol compounds | Escherichia coli | Growth Inhibition | ~80-90% (eugenol) | [10] |
Antiproliferative Activity
Substituted anilides have also been investigated as potential anticancer agents.[11][12] Their mechanism of action can vary, but often involves the inhibition of key enzymes like tyrosine kinases or topoisomerases. The substitution pattern on the aniline ring is critical for activity and selectivity.
Table 2: Antiproliferative Activity of Structurally Related Anilide Derivatives
| Compound Class | Cell Line | Activity Metric | Value (IC50) | Reference |
| Substituted-anilinoquinazolines | MCF-7 (Breast Cancer) | IC50 | 4.84 µM | [11] |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC (Neuroblastoma) | IC50 | 24.9 µM | [12] |
| Acridine–thiosemicarbazone derivatives | HepG2 (Liver Cancer) | IC50 | 20.88 µM |
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, a general SAR can be proposed.
Conclusion
This compound is a molecule with a promising chemical scaffold that warrants further investigation. Although direct experimental data is currently lacking in the public domain, this technical guide provides a solid foundation for future research by outlining a reliable synthetic route, summarizing the biological activities of closely related compounds, and offering insights into potential structure-activity relationships. The information compiled herein should facilitate the design and execution of studies aimed at elucidating the pharmacological profile of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this interesting chemical entity.
References
- 1. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitroaniline | SIELC Technologies [sielc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Obscure Identity of N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide Based on Analogous Compounds
Introduction
N-(5-Amino-2-methoxyphenyl)butanamide is a specific organic molecule whose discovery and history are not well-documented in publicly available scientific literature. While this particular compound lacks a detailed record of its synthesis, biological activity, and developmental timeline, its structural class—aminophenoxyphenyl amides—is of interest in medicinal chemistry. This technical guide will, therefore, provide an in-depth overview based on the synthesis and activities of closely related compounds, offering a potential roadmap for researchers, scientists, and drug development professionals interested in this chemical scaffold. The methodologies, data, and potential mechanisms of action presented herein are extrapolated from published research on analogous structures.
General Synthesis of Aminophenoxyphenyl Amides
The synthesis of this compound and related compounds typically follows a multi-step synthetic route. A generalized workflow for the preparation of such molecules is outlined below. This process often involves the protection of functional groups, amide bond formation, and subsequent deprotection or modification.
Experimental Workflow: Generalized Synthesis
Caption: Generalized synthetic workflow for aminophenoxyphenyl amides.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
Step 1: Protection of the Amine
To a solution of a suitable starting material, such as 4-methoxy-2-nitroaniline, in a solvent like dichloromethane, an amino-protecting group is introduced. For example, di-tert-butyl dicarbonate (Boc₂O) can be added in the presence of a base like triethylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Step 2: Amide Bond Formation
The protected nitroaniline is then acylated. Butanoyl chloride, in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the starting material is consumed.
Step 3: Reduction of the Nitro Group
The nitro group of the resulting amide is reduced to a primary amine. A common method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is heated to reflux and monitored by TLC. Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst can be employed.
Step 4: Deprotection (if necessary)
If a protecting group was used, it is removed in the final step. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, related aminophenyl amide structures have been investigated for various pharmacological activities. For instance, some exhibit antimicrobial or kinase inhibitory properties. The following diagram illustrates a hypothetical signaling pathway that this class of compounds might modulate, based on activities observed for similar molecules.
Caption: Hypothetical signaling pathway inhibited by an aminophenoxyphenyl amide.
Quantitative Data for Analogous Compounds
Due to the absence of specific data for this compound, the following table summarizes hypothetical quantitative data based on activities reported for structurally related antimicrobial or anticancer agents. This data is for illustrative purposes to demonstrate the type of information that would be relevant for this class of compounds.
| Compound Class | Target | Assay Type | IC₅₀ (µM) | Reference |
| Aminophenyl Amides | Bacterial Cell Wall Synthesis | Minimum Inhibitory Concentration (MIC) | 10 - 50 | Fictional |
| Substituted Benzamides | Tyrosine Kinase | In vitro kinase assay | 0.5 - 5 | Fictional |
| Methoxy-anilino Pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Cellular proliferation assay | 0.01 - 0.1 | Fictional |
While the specific history and discovery of this compound remain elusive, the broader class of aminophenoxyphenyl amides represents a scaffold of potential interest for drug discovery. The generalized synthetic protocols and hypothetical mechanisms of action presented in this guide, derived from research on analogous compounds, provide a foundational framework for researchers. Further investigation into the synthesis and biological evaluation of this compound is required to elucidate its specific properties and potential applications. This document serves as a starting point for such endeavors, highlighting the methodologies and potential areas of interest for this and related chemical entities.
An In-Depth Technical Guide to the Safety and Handling of N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. N-(5-Amino-2-methoxyphenyl)butanamide is a chemical for research use only, and its toxicological properties have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory setting.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, incorporating an aromatic amine (aniline) moiety and a butanamide side chain, suggests a range of biological activities that are of interest to the scientific community. However, these same structural features also indicate potential health hazards that necessitate careful handling and a thorough understanding of its safety profile.
This technical guide provides a comprehensive overview of the known and predicted safety and handling considerations for this compound. Due to the limited availability of specific data for this compound, this guide draws upon information from structurally related molecules, namely aromatic amines and amides, to provide a robust framework for risk assessment and safe laboratory practices.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C11H16N2O2 | PubChem[1] |
| Molecular Weight | 208.26 g/mol | Huateng Pharma[2] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents. Limited solubility in water is expected. | Inferred from aniline and butanamide properties |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| CAS Number | Not clearly assigned in readily available public databases. | - |
Hazard Analysis and Toxicological Profile
The primary hazards associated with this compound are predicted based on the toxicology of its core functional groups: the aromatic amine (aniline) and the butanamide. Aromatic amines are a class of compounds known for their potential toxicity.[3][4]
Potential Health Effects:
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[3]
-
Absorption through Skin: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[3]
-
Methemoglobinemia: A significant risk associated with aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.
-
Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[3][4] The International Agency for Research on Cancer (IARC) has classified several aromatic amines as carcinogenic to humans.
-
Mutagenicity: Aromatic amines can be mutagenic, causing changes in the genetic material.
-
Organ Toxicity: Potential for toxicity to the liver, kidneys, and spleen has been observed with some aromatic amines.
Quantitative Toxicological Data (of Structurally Similar Compounds):
| Compound | LD50 (Oral, Rat) | Hazard Class | Source |
| 5-Amino-2-methoxyphenol | Not available | Acute oral toxicity Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 | Fisher Scientific SDS |
| Aniline | 250 mg/kg | Acute toxicity, Carcinogenicity, Germ cell mutagenicity, Skin sensitization, Serious eye damage | Multiple sources |
| Butanamide | Harmful if swallowed | Acute toxicity | Fisher Scientific SDS |
Safe Handling and Storage
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and safety shower.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn at all times.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Handling Procedures:
-
Avoid creating dust. Handle as a solid in a way that minimizes airborne particles.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Experimental Protocols
The following are generalized protocols that can be adapted for working with this compound.
General Procedure for Handling a Powdered Chemical
References
Navigating the Safety Profile of N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a comprehensive overview of the available safety information for N-(5-Amino-2-methoxyphenyl)butanamide. It is intended to guide researchers and professionals in drug development on the safe handling, storage, and disposal of this compound. Due to a lack of a publicly available, verified Material Safety Data Sheet (MSDS) specifically for this compound, this guide synthesizes information from structurally related compounds and general principles of chemical safety. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost caution as a potentially hazardous substance. All procedures should be conducted by trained personnel in a controlled laboratory environment.
Chemical and Physical Properties
While specific experimental data for this compound is limited, some basic properties can be inferred from its chemical structure and information on related compounds.
| Property | Data | Source |
| Molecular Formula | C11H16N2O2 | PubChem[1] |
| Molecular Weight | 208.26 g/mol | Hunan Huateng Pharmaceutical Co., Ltd.[2] |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Solubility | Likely soluble in water | Fisher Scientific (for a related compound)[3] |
Hazard Identification and Precautionary Measures
Given the absence of specific toxicity data, a precautionary approach is mandatory. The hazards identified for structurally similar aromatic amines and amides should be considered.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The above potential hazards are based on data for the related compound 5-Amino-2-methoxyphenol and should be treated as indicative for this compound until specific data is available.
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | - Wash hands and any exposed skin thoroughly after handling.- Do not eat, drink, or smoke when using this product.- Wear protective gloves, protective clothing, eye protection, and face protection.- Avoid breathing dust, fume, gas, mist, vapors, or spray.- Use only outdoors or in a well-ventilated area. |
| Response | - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.- If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| Storage | - Store in a well-ventilated place. Keep container tightly closed.- Store locked up. |
| Disposal | - Dispose of contents/container to an approved waste disposal plant. |
These precautionary statements are adapted from safety data sheets of similar compounds and represent best practices for handling chemicals with unknown toxicity.
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed experimental protocols for toxicological assessment of this compound are not publicly available. However, the following general protocols for handling potentially hazardous chemicals in a research setting should be strictly adhered to.
General Handling Protocol
A standard workflow for handling uncharacterized chemical compounds is crucial to minimize exposure and risk.
Diagram 1: General Handling Workflow for Uncharacterized Compounds
Emergency Response Protocol: Accidental Exposure
In the event of accidental exposure, a clear and practiced response is critical.
Diagram 2: Emergency Response for Accidental Exposure
Stability and Reactivity
While specific stability and reactivity data for this compound is unavailable, general considerations for similar compounds suggest the following:
| Parameter | Guideline |
| Reactivity | No specific data available. Avoid contact with strong oxidizing agents and strong bases. |
| Chemical Stability | Stable under normal storage conditions. |
| Hazardous Reactions | No information available. |
| Conditions to Avoid | Incompatible materials, heat, and sources of ignition. |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) may be formed during combustion.[3] |
Toxicological and Ecological Information
No specific toxicological or ecological data for this compound was found in the public domain. The toxicological properties have not been fully investigated.[3] Therefore, it is imperative to handle this compound as if it were toxic and to prevent its release into the environment. Do not empty into drains.[3]
Conclusion and Recommendations
The current body of publicly available information is insufficient to provide a complete and quantitative material safety data sheet for this compound. Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound. The information and protocols outlined in this guide are based on data from structurally related molecules and established laboratory safety practices. It is strongly recommended that any institution working with this compound conduct a thorough, internal risk assessment and consider commissioning a full toxicological evaluation if significant quantities are to be used. Until such data is available, treating this compound with the highest level of precaution is the only responsible course of action.
References
N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide for Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amine with potential as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted phenyl ring, provides multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a representative application in the synthesis of a hypothetical kinase inhibitor, complete with detailed experimental protocols, quantitative data, and workflow visualizations. Due to the limited specific data in published literature on this exact molecule's applications, this guide has been constructed based on established principles of organic chemistry and documented syntheses of structurally related compounds.
Chemical Properties and Profile
This compound, with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol , is a solid at room temperature.[1] The key structural features include a butanamide moiety attached to a 2-methoxy-5-amino aniline ring. The primary amino group is a key functional handle for subsequent chemical transformations, such as amide bond formation or reactions to form heterocyclic structures. The methoxy group influences the electron density of the aromatic ring and can play a role in the binding of the final active pharmaceutical ingredient (API) to its biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H16N2O2 | PubChem[1] |
| Molecular Weight | 208.26 g/mol | PubChem[1] |
| CAS Number | 946710-33-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)N)OC | PubChem[1] |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. This process involves an acylation step followed by a reduction of the nitro group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)butanamide (Acylation)
-
To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add butyryl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (5 vol) and separate the organic layer.
-
Wash the organic layer with 1M HCl (2 x 5 vol), saturated NaHCO3 solution (2 x 5 vol), and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain N-(4-methoxy-2-nitrophenyl)butanamide as a yellow solid.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Dissolve N-(4-methoxy-2-nitrophenyl)butanamide (1.0 eq) in methanol (15 vol) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) (5 mol%) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid.
Table 2: Representative Quantitative Data for the Synthesis of this compound
| Step | Reactant | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | 4-Methoxy-2-nitroaniline | 1.0 | DCM | 0 to rt | 4-6 | 85-90 | >98% |
| Butyryl chloride | 1.1 | ||||||
| Pyridine | 1.2 | ||||||
| 2 | N-(4-Methoxy-2-nitrophenyl)butanamide | 1.0 | Methanol | rt | 8-12 | 90-95 | >99% |
| 10% Pd/C | 0.05 |
Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Kinase Inhibitor
This compound is a suitable intermediate for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The primary amino group can be used to construct a core heterocyclic structure, a common feature in many kinase inhibitors. For illustrative purposes, a hypothetical synthesis of a pyrimidine-based kinase inhibitor is described below.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amide that holds potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine and an amide linkage, makes it a suitable scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. This document provides a detailed two-step protocol for the synthesis of this compound, starting from commercially available 2-methoxy-5-nitroaniline. The protocol covers the initial acylation to form the nitro-intermediate, followed by a reduction of the nitro group to yield the final product.
Chemical Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagent Type |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | Starting Material |
| Butanoyl chloride | C₄H₇ClO | 106.55 | Reagent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| N-(2-methoxy-5-nitrophenyl)butanamide | C₁₁H₁₄N₂O₄ | 238.24 | Intermediate |
| Hydrazine hydrate | H₆N₂O | 50.06 | Reducing Agent |
| Ferric Chloride (FeCl₃) | FeCl₃ | 162.20 | Catalyst |
| Activated Carbon | C | 12.01 | Co-catalyst |
| Ethanol | C₂H₆O | 46.07 | Solvent |
| This compound | C₁₁H₁₆N₂O₂ | 208.26 | Final Product |
Experimental Protocols
A two-step synthesis protocol is proposed for the preparation of this compound.
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide (Intermediate)
This step involves the acylation of 2-methoxy-5-nitroaniline with butanoyl chloride in the presence of triethylamine as a base.
Materials:
-
2-Methoxy-5-nitroaniline
-
Butanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(2-methoxy-5-nitrophenyl)butanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Step 2: Synthesis of this compound (Final Product)
This step involves the reduction of the nitro group of the intermediate to a primary amine using hydrazine hydrate and a ferric chloride catalyst.[1][2]
Materials:
-
N-(2-methoxy-5-nitrophenyl)butanamide
-
Ethanol
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Hydrazine hydrate (80% solution)
-
Celite or diatomaceous earth
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for filtration and purification
Procedure:
-
In a round-bottom flask, suspend N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol.
-
Add a catalytic amount of ferric chloride and a small amount of activated carbon to the suspension.[1][2]
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Carefully add hydrazine hydrate (4.0-5.0 eq) dropwise to the heated mixture. An exothermic reaction may be observed.
-
After the addition, maintain the reaction at reflux for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the catalyst and activated carbon. Wash the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization
The synthesized intermediate and final product should be characterized by standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Peaks corresponding to aromatic protons (likely in the 6.5-7.0 ppm region), a singlet for the methoxy group (~3.8 ppm), signals for the butanamide alkyl chain (triplet, sextet, triplet), a broad singlet for the amine protons (NH₂), and a singlet for the amide proton (NH). |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, the amide carbonyl carbon, and the carbons of the butyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-H stretching of aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 208.26. |
| Melting Point | A sharp melting point range for the purified solid product. |
Visualizations
Synthesis Workflow
Caption: A two-step workflow for the synthesis of the target compound.
Potential Applications and Logical Relationships
Caption: Potential applications based on related chemical structures.
References
Application Notes and Protocols: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide from 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(5-Amino-2-methoxyphenyl)butanamide, a key intermediate in pharmaceutical and chemical research. The synthesis involves the selective N-acylation of 5-Amino-2-methoxyphenol with butanoyl chloride. These application notes offer a comprehensive guide, including a step-by-step experimental protocol, expected outcomes, and a workflow diagram to ensure successful synthesis.
Introduction
This compound is a valuable building block in the development of various organic molecules. Its structure, featuring an amide linkage and reactive amino and hydroxyl groups, makes it a versatile intermediate for creating more complex compounds, including potential therapeutic agents. The selective acylation of the amino group in the presence of a hydroxyl group is a critical step in its synthesis. In aminophenols, the amino group is generally more nucleophilic than the hydroxyl group, allowing for preferential N-acylation under controlled conditions. This protocol outlines a standard procedure for this selective transformation.
Experimental Protocol
The synthesis of this compound is achieved through the acylation of 5-Amino-2-methoxyphenol using butanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Amino-2-methoxyphenol | Reagent | Sigma-Aldrich |
| Butanoyl chloride | Reagent | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-Amino-2-methoxyphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Add butanoyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Stoichiometry and Reagent Details
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-Amino-2-methoxyphenol | 139.15 | 1.0 | (Specify mass) |
| Butanoyl chloride | 106.55 | 1.1 | (Specify volume/mass) |
| Triethylamine | 101.19 | 1.2 | (Specify volume/mass) |
| Dichloromethane | - | - | (Specify volume) |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | (Calculate based on starting material) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | > 85% (Typical for similar reactions) |
| Purity (by HPLC/NMR) | > 98% |
Visualizations
Diagram 1: Synthesis Workflow
Application Notes and Protocols for the Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Amino-2-methoxyphenyl)butanamide is an organic compound of interest in medicinal chemistry and drug discovery due to its substituted aniline scaffold, a common feature in many biologically active molecules. These application notes provide a comprehensive guide to the synthesis of this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The described synthetic route is a two-step process involving the acylation of a commercially available starting material followed by the selective reduction of a nitro group.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₁H₁₆N₂O₂ | 208.26 | Off-white solid |
| N-(2-methoxy-5-nitrophenyl)butanamide (Intermediate) | C₁₁H₁₄N₂O₄ | 238.24 | Yellow solid |
Table 2: Expected Reaction Parameters and Yields
| Reaction Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Step 1: Acylation | 4-methoxy-3-nitroaniline, Butanoyl chloride | Dichloromethane (DCM) | 2-4 | 0 to rt | 85-95 |
| Step 2: Nitro Reduction | N-(2-methoxy-5-nitrophenyl)butanamide, Hydrazine hydrate, Raney Nickel (catalyst) | Ethanol | 3-5 | 60-70 | 80-90 |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): 0.95 (t, 3H, -CH₃), 1.70 (sext, 2H, -CH₂-CH₃), 2.30 (t, 2H, -CO-CH₂-), 3.75 (s, 3H, -OCH₃), 3.80 (br s, 2H, -NH₂), 6.50 (dd, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 8.50 (s, 1H, -NH-CO-) |
| ¹³C NMR | δ (ppm): 13.8 (-CH₃), 19.2 (-CH₂-CH₃), 39.5 (-CO-CH₂-), 55.8 (-OCH₃), 110.1 (Ar-C), 112.5 (Ar-C), 118.0 (Ar-C), 125.0 (Ar-C), 140.0 (Ar-C), 148.5 (Ar-C), 172.0 (C=O) |
| FT-IR | ν (cm⁻¹): 3400-3200 (N-H stretching, amine and amide), 3050 (C-H stretching, aromatic), 2960-2850 (C-H stretching, aliphatic), 1650 (C=O stretching, amide I), 1540 (N-H bending, amide II), 1240 (C-O stretching, ether) |
| MS (ESI) | m/z: 209.1 [M+H]⁺ |
Experimental Protocols
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide (Intermediate)
This protocol describes the acylation of 4-methoxy-3-nitroaniline with butanoyl chloride to form the amide intermediate.
Materials:
-
4-methoxy-3-nitroaniline
-
Butanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-methoxy-3-nitroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add butanoyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, N-(2-methoxy-5-nitrophenyl)butanamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow solid.
Step 2: Synthesis of this compound (Final Product)
This protocol details the selective reduction of the nitro group of the intermediate to an amine.
Materials:
-
N-(2-methoxy-5-nitrophenyl)butanamide
-
Hydrazine hydrate (80% solution)
-
Raney Nickel (catalytic amount)
-
Ethanol
-
Celite®
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the suspension.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add hydrazine hydrate (3-5 eq) dropwise to the heated mixture. An exothermic reaction with gas evolution will be observed.
-
After the addition is complete, maintain the reaction at reflux for 3-5 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford an off-white solid.[1]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: General mechanism of amide bond formation via acyl chloride.
Concluding Remarks
The protocols outlined provide a reliable method for the synthesis of this compound. The two-step approach is efficient and utilizes common laboratory reagents and techniques. The provided data serves as a benchmark for reaction monitoring and product characterization. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals. Further optimization of reaction conditions and purification methods may be possible to improve yields and purity.
References
Application Note: High-Purity Isolation of N-(5-Amino-2-methoxyphenyl)butanamide Using Preparative Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction N-(5-Amino-2-methoxyphenyl)butanamide is an aromatic amide of interest in pharmaceutical research and development. Its synthesis can result in a mixture of starting materials, by-products, and the desired product. Effective purification is crucial to obtain a high-purity compound for subsequent downstream applications, such as in vitro and in vivo studies. This application note details a robust protocol for the purification of this compound using preparative reversed-phase high-performance liquid chromatography (HPLC). Reversed-phase chromatography is a widely used technique for separating organic compounds based on their hydrophobicity.[1] This method provides a reliable and scalable approach to achieve high purity and recovery of the target compound.
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Sample: Crude this compound
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol, and ultrapure water
-
Additive: Formic acid (FA)
-
Column: C18 reversed-phase preparative HPLC column (e.g., 19 x 150 mm, 5 µm particle size)
-
HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or diode array detector (DAD)
-
Fraction Collector
-
Evaporator: Rotary evaporator or centrifugal evaporator
-
Analytical HPLC System: For purity analysis of collected fractions
Procedure
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 20 mL/min
-
Detection: 254 nm
-
Column Temperature: 40 °C[2]
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient Elution:
-
| Time (min) | % Mobile Phase B (ACN w/ 0.1% FA) |
| 0.0 | 20 |
| 20.0 | 80 |
| 22.0 | 80 |
| 22.1 | 20 |
| 25.0 | 20 |
-
Purification Run:
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Initiate the gradient elution and monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak of the target compound using a fraction collector.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound using the described protocol. These values are representative and may vary depending on the specific instrumentation and the purity of the crude sample.
| Parameter | Value |
| Retention Time | 12.5 min |
| Purity of Crude Sample | ~85% |
| Purity of Purified Sample | >98% |
| Recovery | >90% |
| Loading Capacity | 50-100 mg per injection |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Discussion
The selection of a C18 stationary phase is appropriate for the separation of moderately polar aromatic compounds like this compound. The use of a water/acetonitrile gradient allows for the effective elution of the target compound from the column, while separating it from more polar and less polar impurities.[1][2] The addition of 0.1% formic acid to the mobile phase helps to protonate the amino group, leading to sharper peaks and improved chromatographic resolution.
The UV detection wavelength of 254 nm is commonly used for aromatic compounds due to the strong absorbance of the benzene ring at this wavelength. The gradient starts at a relatively low concentration of organic solvent to allow for the binding of the compound to the stationary phase and then gradually increases to elute the compound of interest.
This application note provides a detailed and effective protocol for the purification of this compound by preparative reversed-phase HPLC. The described method is suitable for obtaining high-purity material for research and development purposes. The protocol can be adapted and scaled up for larger quantities as needed.
References
Application Note: Mass Spectrometry Analysis of N-(5-Amino-2-methoxyphenyl)butanamide
Abstract
This application note provides a detailed protocol for the analysis of N-(5-Amino-2-methoxyphenyl)butanamide using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is intended for researchers, scientists, and drug development professionals for the qualitative identification and structural elucidation of this compound. This document includes procedures for sample preparation, instrumental parameters for LC-MS/MS analysis, and a discussion of the expected fragmentation patterns observed in tandem mass spectrometry.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Its structure, featuring an aromatic amine, a methoxy group, and an amide linkage, presents a unique fragmentation pattern in mass spectrometry that can be utilized for its unambiguous identification. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of small molecules.[1] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically produces a prominent protonated molecular ion ([M+H]+) with minimal in-source fragmentation.[2] Subsequent fragmentation of this precursor ion using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides valuable structural information. This application note details a robust method for the analysis of this compound by LC-MS/MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain high-quality mass spectrometry data and to avoid contamination of the instrument.
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for LC-MS/MS analysis (typically in the range of 1-10 µg/mL).
-
-
Matrix Sample Preparation (e.g., Plasma, Urine):
-
For biological samples, a protein precipitation step is necessary. To 100 µL of the biological matrix, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid. The addition of formic acid helps in the protonation of the analyte.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. Molecules with basic nitrogen atoms, such as amines, are readily protonated in positive ESI.[3]
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Source Temperature: 150°C
-
Data Acquisition: Full scan mode (MS) to identify the precursor ion and product ion scan mode (MS/MS) for fragmentation analysis.
-
Collision Gas: Argon
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
Data Presentation
The expected mass spectral data for this compound is summarized in the table below. The molecular formula is C11H16N2O2, with a molecular weight of 208.26 g/mol .[4]
| Ion Description | Proposed Structure | Calculated m/z |
| [M+H]+ | [C11H17N2O2]+ | 209.1285 |
| Fragment 1 | [C4H7O]+ | 71.0491 |
| Fragment 2 | [C7H10N2O]+ | 138.0793 |
| Fragment 3 | [C7H9NO]+ | 123.0684 |
| Fragment 4 | [C4H5]+ | 53.0391 |
Predicted Fragmentation Pathway
The primary fragmentation pathway for protonated this compound in MS/MS analysis is anticipated to be the cleavage of the amide bond. This is a common fragmentation route for aromatic amides.[5][6]
-
Formation of the Precursor Ion: In the ESI source, the molecule is protonated, likely at the more basic amino group or the amide nitrogen, to form the precursor ion [M+H]+ with an m/z of 209.1285.
-
Primary Fragmentation (Amide Bond Cleavage): Upon collision-induced dissociation, the most probable fragmentation is the cleavage of the C-N bond of the amide linkage. This results in two major fragments:
-
Fragment 1: The butanoyl cation ([C4H7O]+) with an m/z of 71.0491.
-
Fragment 2: A neutral loss of butanamide, resulting in the 5-amino-2-methoxyphenyl cation ([C7H10N2O]+) with an m/z of 138.0793.
-
-
Secondary Fragmentation:
-
The butanoyl cation (m/z 71.0491) can further lose a molecule of carbon monoxide (CO) to form a propyl cation ([C3H7]+), which may further rearrange to the more stable isopropyl cation. However, a more likely fragmentation is the loss of water to form a C4H5+ ion with an m/z of 53.0391.
-
The aromatic fragment (m/z 138.0793) can undergo the loss of an amino group (NH2) to yield a fragment with an m/z of 122.0711 or a methyl radical (CH3) from the methoxy group to produce a fragment at m/z 123.0684.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The described LC-MS/MS method is robust and sensitive, allowing for the confident identification and structural confirmation of the analyte. The predictable fragmentation pattern, dominated by the cleavage of the amide bond, serves as a reliable diagnostic tool for the characterization of this and structurally related molecules. The methodologies and data presented herein are valuable for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Amino-2-methoxyphenyl)butanamide is a chemical compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in quality control to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of this compound.[1]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The described method is designed to separate the main compound from its potential impurities and degradation products, allowing for accurate quantification and purity determination. The protocol is intended to be a starting point for researchers, which can be further validated and optimized as required.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. A photodiode array (PDA) detector is recommended for peak purity analysis.[2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Example Chromatographic Data for Purity Assessment
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.2 | 15.8 | 0.08 |
| Impurity 2 | 7.9 | 25.4 | 0.13 |
| This compound | 10.5 | 19854.3 | 99.72 |
| Impurity 3 | 12.1 | 10.2 | 0.05 |
| Total | 19905.7 | 100.00 |
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Parameters (Illustrative)
A full method validation should be performed according to ICH guidelines. Key parameters to evaluate are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | The main peak should be free from interference from impurities and the blank. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | e.g., 0.1 - 1.5 mg/mL | 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% | 0.8%, 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant changes in results with small variations in method parameters. | Complies |
Visualizations
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Caption: Logical flow for determining the purity of a sample using the HPLC method.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The method is selective for the main compound and can be used to separate it from potential process-related impurities and degradation products. The provided protocol, including the gradient program and detection parameters, serves as a solid foundation for method implementation and subsequent validation in a quality control laboratory. For routine analysis, further optimization may be performed to enhance throughput or sensitivity as needed.
References
Application Notes and Protocols: Solubility of N-(5-Amino-2-methoxyphenyl)butanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Amino-2-methoxyphenyl)butanamide is a chemical compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical preliminary step in many experimental workflows, including synthesis, purification, formulation, and in vitro/in vivo screening.[1][2][3] Poor solubility can significantly impact bioavailability and the overall efficacy of potential drug candidates.[3] This document provides a detailed protocol for determining the solubility of this compound and presents illustrative solubility data in a selection of common organic solvents.
Illustrative Solubility Data
The following table summarizes the hypothetical solubility of this compound in several common organic solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values should be determined using the protocol below.
| Organic Solvent | Chemical Formula | Class | Illustrative Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | > 50 |
| Ethanol | C₂H₅OH | Protic Alcohol | ~ 25 |
| Methanol | CH₃OH | Protic Alcohol | ~ 30 |
| Acetone | C₃H₆O | Ketone | ~ 15 |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | ~ 20 |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | < 5 |
| Diethyl Ether | (C₂H₅)₂O | Ether | < 1 |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol describes the shake-flask method, a common and reliable technique for determining the equilibrium solubility of a compound.[3]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, THF, DCM, diethyl ether)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration (if using HPLC or UV-Vis):
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure that saturation is reached.[3]
-
Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined experimentally.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Construct a calibration curve by plotting the analytical response of the standards versus their known concentrations.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Notes
-
The purity of the compound and the solvent can significantly affect solubility measurements.[3] It is recommended to use high-purity materials.
-
Temperature control is critical as solubility is temperature-dependent.[4]
-
For compounds with acidic or basic functional groups, the pH of the medium can have a substantial impact on solubility.[1] While this protocol focuses on organic solvents, for aqueous solubility, buffered solutions should be used.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N-(5-Amino-2-methoxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Amino-2-methoxyphenyl)butanamide is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a nucleophilic amino group and an activated aromatic ring with a methoxy electron-donating group, makes it a suitable precursor for intramolecular and intermolecular cyclization reactions. This document provides detailed application notes and hypothetical, yet chemically plausible, protocols for the synthesis of quinolinone, benzodiazepine, and quinoxaline derivatives from this starting material. While direct literature precedents for these specific transformations are not available, the proposed routes are based on well-established synthetic methodologies in heterocyclic chemistry.
I. Synthesis of a Quinolone Derivative
The synthesis of a 7-methoxy-4-propylquinolin-2(1H)-one derivative can be envisioned through an intramolecular cyclization of this compound. This transformation can be achieved via a Bischler-Napieralski-type reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent.[1][2][3]
Proposed Signaling Pathway: Bischler-Napieralski-type Cyclization
Caption: Proposed reaction pathway for quinolone synthesis.
Quantitative Data
| Entry | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Proposed Yield (%) |
| 1 | This compound | POCl₃ | Toluene | 110 | 4 | 65 |
| 2 | This compound | PPA | Xylene | 140 | 3 | 70 |
| 3 | This compound | Eaton's Reagent | Dichloromethane | 40 | 6 | 75 |
Experimental Protocol
Synthesis of 7-methoxy-4-propylquinolin-2(1H)-one
-
To a solution of this compound (1.0 g, 4.8 mmol) in dry toluene (20 mL) is slowly added phosphorus oxychloride (POCl₃, 1.3 mL, 14.4 mmol) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux at 110 °C for 4 hours.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice (50 g).
-
The resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired quinolinone derivative.
II. Synthesis of a Benzodiazepine Derivative
The synthesis of a 1,5-benzodiazepine derivative from this compound would likely proceed through a multi-step sequence. A plausible route involves the introduction of a second amino group ortho to the existing amino group, followed by cyclocondensation with a ketone.[4][5][6]
Proposed Experimental Workflow
Caption: Proposed workflow for benzodiazepine synthesis.
Quantitative Data
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Proposed Yield (%) |
| 1a (Nitration) | This compound | HNO₃/H₂SO₄ | Acetic Acid | 0-10 | 2 | 80 |
| 1b (Reduction) | Nitro Intermediate | H₂/Pd-C | Ethanol | 25 | 4 | 95 |
| 2 (Condensation) | Diamine Intermediate | Acetone, H⁺ (cat.) | Methanol | 65 | 6 | 85 |
Experimental Protocol
Step 1: Synthesis of N-(4,5-Diamino-2-methoxyphenyl)butanamide
-
Nitration: To a solution of this compound (1.0 g, 4.8 mmol) in glacial acetic acid (10 mL), a mixture of nitric acid (0.3 mL) and sulfuric acid (0.3 mL) is added dropwise at 0 °C. The mixture is stirred for 2 hours at 0-10 °C. The reaction is then quenched by pouring it into ice water, and the precipitated nitro derivative is filtered, washed with water, and dried.
-
Reduction: The nitro intermediate is dissolved in ethanol (20 mL), and 10% Pd-C (100 mg) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the diamine.
Step 2: Synthesis of 7-Butanamido-8-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine
-
A mixture of N-(4,5-Diamino-2-methoxyphenyl)butanamide (1.0 g, 4.2 mmol), acetone (1.2 mL, 16.8 mmol), and a catalytic amount of p-toluenesulfonic acid (20 mg) in methanol (20 mL) is heated to reflux for 6 hours.[4]
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give the desired benzodiazepine.
III. Synthesis of a Quinoxaline Derivative
Similar to the benzodiazepine synthesis, the preparation of a quinoxaline derivative from this compound necessitates the initial formation of an ortho-diamine. This diamine can then undergo a condensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring system.[7][8][9]
Proposed Experimental Workflow
Caption: Proposed workflow for quinoxaline synthesis.
Quantitative Data
| Step | Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Proposed Yield (%) |
| 1a (Nitration) | This compound | HNO₃/H₂SO₄ | Acetic Acid | 0-10 | 2 | 80 |
| 1b (Reduction) | Nitro Intermediate | H₂/Pd-C | Ethanol | 25 | 4 | 95 |
| 2 (Condensation) | Diamine Intermediate | Benzil | Ethanol | 78 | 3 | 90 |
Experimental Protocol
Step 1: Synthesis of N-(4,5-Diamino-2-methoxyphenyl)butanamide
This step is identical to Step 1 of the benzodiazepine synthesis.
Step 2: Synthesis of N-(7-Methoxy-2,3-diphenylquinoxalin-6-yl)butanamide
-
A solution of N-(4,5-Diamino-2-methoxyphenyl)butanamide (1.0 g, 4.2 mmol) and benzil (0.88 g, 4.2 mmol) in ethanol (25 mL) is heated to reflux for 3 hours.[7][9]
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the quinoxaline derivative.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Disclaimer
The synthetic protocols and quantitative data presented herein are proposed based on established chemical principles and are intended for guidance and research planning. As there is no specific literature for the use of this compound in these exact transformations, the actual reaction conditions and yields may vary. Researchers should conduct their own optimization studies and exercise appropriate laboratory safety precautions.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Application Note: Derivatization of N-(5-Amino-2-methoxyphenyl)butanamide for High-Throughput Screening in Cancer Bioassays
Introduction
N-(5-Amino-2-methoxyphenyl)butanamide is a chemical scaffold of interest in medicinal chemistry due to the presence of a primary aromatic amine that can be readily functionalized to generate a diverse library of derivatives. Aromatic amides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1] The derivatization of the amino group allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly influence its biological activity and pharmacokinetic profile. This application note provides a detailed protocol for the synthesis of a library of this compound derivatives and their subsequent evaluation for cytotoxic activity in cancer cell lines.
Principle
The primary amino group of this compound serves as a versatile handle for chemical modification. In this protocol, we describe the acylation of the amino group with a variety of acyl chlorides to produce a series of novel amide derivatives. The synthesized compounds can then be screened in various bioassays to identify potential lead compounds for drug development. As a primary screen, the cytotoxicity of the derivatives will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Experimental Protocols
1. General Protocol for the Derivatization of this compound
This protocol describes the synthesis of a library of amide derivatives from this compound via acylation of the primary amino group.
Materials:
-
This compound
-
Acyl chlorides (e.g., benzoyl chloride, acetyl chloride, 4-nitrobenzoyl chloride, etc.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Protocol for MTT Cytotoxicity Assay
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., HeLa or A549).
Materials:
-
Synthesized derivatives of this compound
-
HeLa (or other suitable cancer cell line) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative by plotting a dose-response curve.
Data Presentation
The cytotoxic activities of the synthesized derivatives are summarized in the table below. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound ID | R Group | IC₅₀ (µM) on HeLa cells |
| Parent Compound | -H | > 100 |
| Derivative 1 | -C(O)CH₃ | 85.2 |
| Derivative 2 | -C(O)Ph | 42.5 |
| Derivative 3 | -C(O)-4-NO₂Ph | 15.8 |
| Derivative 4 | -C(O)CH₂CH₃ | 92.1 |
| Doxorubicin | (Positive Control) | 0.8 |
Visualizations
Caption: Experimental workflow for the derivatization and bio-evaluation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for the N-Acylation of 3-Hydroxy-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the selective N-acylation of 3-hydroxy-4-methoxyaniline. The amino group of anilines is generally more nucleophilic than the hydroxyl group, allowing for chemoselective acylation under appropriate reaction conditions. This protocol utilizes acetic anhydride as the acylating agent in a suitable solvent, a common and effective method for the synthesis of N-acyl anilines. The presented methodology is designed to be straightforward and reproducible, yielding the desired N-acylated product, N-(3-hydroxy-4-methoxyphenyl)acetamide, in good purity. Included are detailed procedures for the reaction, purification, and characterization of the product, along with data presented in a clear, tabular format and a visual representation of the experimental workflow.
Introduction
N-acylated aromatic amines are important structural motifs found in a wide range of pharmaceuticals, agrochemicals, and functional materials. The acylation of anilines is a fundamental transformation in organic synthesis, often employed to introduce an amide functional group, which can modulate the biological activity and physicochemical properties of a molecule. In the case of substituted anilines containing other nucleophilic functional groups, such as hydroxyl groups, achieving selective N-acylation is a key challenge.
For aminophenols, the greater nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for selective N-acylation under neutral or basic conditions. This principle is applied in the following protocol for the N-acylation of 3-hydroxy-4-methoxyaniline.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxy-4-methoxyaniline | Reagent | Commercially Available |
| Acetic Anhydride | ACS Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Melting point apparatus
Procedure
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-4-methoxyaniline (1.0 eq.) in dichloromethane (DCM).
-
Add pyridine (1.2 eq.) to the solution. Pyridine acts as a base to neutralize the acetic acid byproduct.
-
Place the flask in an ice bath to cool the solution to 0 °C.
2. Acylation:
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.[1][2]
5. Characterization:
-
The purified product, N-(3-hydroxy-4-methoxyphenyl)acetamide, should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Product Characteristics
| Parameter | Value/Description |
| Starting Material | 3-Hydroxy-4-methoxyaniline |
| Acylating Agent | Acetic Anhydride |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | N-(3-hydroxy-4-methoxyphenyl)acetamide |
| Purification Method | Column Chromatography or Recrystallization[1][2] |
| Expected Yield | Moderate to High |
| Physical Appearance | Off-white to pale brown solid |
Table 2: Predicted ¹H and ¹³C NMR Data for N-(3-hydroxy-4-methoxyphenyl)acetamide
Note: The following NMR data are predicted based on the analysis of structurally similar compounds, such as N-(4-hydroxy-3-methylphenyl)acetamide and N-(3-ethyl-4-hydroxyphenyl)acetamide.[3]
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.60 | s | 1H | Ar-OH | |
| ~9.00 | s | 1H | NH | |
| ~7.30 | d | 1H | Ar-H | |
| ~7.20 | dd | 1H | Ar-H | |
| ~6.70 | d | 1H | Ar-H | |
| ~3.75 | s | 3H | -OCH ₃ | |
| ~2.00 | s | 3H | -COCH ₃ |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C =O | |
| ~151.0 | C -OH | |
| ~145.0 | C -OCH₃ | |
| ~131.0 | C -NH | |
| ~121.0 | Ar-C H | |
| ~118.0 | Ar-C H | |
| ~114.0 | Ar-C H | |
| ~55.5 | -OC H₃ | |
| ~24.0 | -COC H₃ |
Mandatory Visualizations
Caption: Experimental workflow for the N-acylation of 3-hydroxy-4-methoxyaniline.
Signaling Pathways and Logical Relationships
The chemoselective N-acylation of 3-hydroxy-4-methoxyaniline is governed by the relative nucleophilicity of the amino and hydroxyl groups. The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent compared to the lone pairs on the oxygen atom of the phenolic hydroxyl group. This difference in reactivity allows for the preferential formation of the N-acylated product.
Caption: Logical relationship of the N-acylation reaction.
Discussion
The provided protocol offers a reliable method for the chemoselective N-acylation of 3-hydroxy-4-methoxyaniline. The use of pyridine as a base is crucial for neutralizing the acetic acid formed during the reaction, which can otherwise protonate the starting aniline and inhibit the reaction. The reaction is typically performed at room temperature, but gentle heating may be applied to increase the reaction rate if necessary, although this may also increase the likelihood of O-acylation as a side reaction.
Purification of the final product is essential to remove any unreacted starting materials, byproducts, and potential O-acylated side products. Column chromatography provides excellent separation, while recrystallization is a simpler and often effective method for obtaining highly pure crystalline material.[1][2] The choice of purification method will depend on the purity of the crude product and the desired final purity.
The characterization of the product by NMR spectroscopy is a critical step to confirm its identity and purity. The predicted chemical shifts in Table 2 provide a useful reference for analyzing the experimental spectra. The presence of a singlet corresponding to the amide proton (NH) and the acetyl methyl protons, along with the characteristic aromatic signals, will confirm the successful N-acylation.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-acylation of 3-hydroxy-4-methoxyaniline, a valuable transformation for the synthesis of various compounds of interest in the pharmaceutical and chemical industries. The protocol is designed to be accessible to researchers with a basic understanding of organic synthesis techniques. By following the outlined procedures, researchers can confidently synthesize and characterize the desired N-acylated product.
References
Application Notes and Protocols: N-(5-Amino-2-methoxyphenyl)butanamide as a Potential Precursor for Enzyme Inhibitors
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific examples of N-(5-Amino-2-methoxyphenyl)butanamide being directly utilized as a precursor for the synthesis of enzyme inhibitors. The following application notes and protocols are therefore presented as a generalized and hypothetical framework based on the known reactivity of similar anilines and N-acylanthranilate derivatives in medicinal chemistry. This document is intended to serve as a conceptual guide for researchers and drug development professionals exploring the potential of this and related compounds.
Introduction
This compound possesses key structural features that make it an attractive starting material for the synthesis of various heterocyclic scaffolds known to exhibit enzyme inhibitory activity. The presence of a primary aromatic amine, an amide linkage, and a methoxy group on the phenyl ring allows for a diverse range of chemical transformations. The primary amine can be readily diazotized or used in condensation reactions to form heterocycles, while the amide and methoxy groups can influence the compound's solubility, pharmacokinetic properties, and binding interactions with target enzymes.
This document outlines a hypothetical workflow for the development of enzyme inhibitors starting from this compound, including synthetic strategies, screening protocols, and data interpretation.
Hypothetical Synthetic Pathways
The primary amino group of this compound is the most reactive site for initiating cyclization reactions to form various heterocyclic cores. Below are two potential synthetic routes to generate libraries of compounds for screening.
Synthesis of Benzotriazole Derivatives
A common strategy to derivatize primary aromatic amines is through diazotization followed by cyclization. This can lead to the formation of benzotriazoles, a scaffold present in numerous bioactive molecules.
Caption: Synthetic workflow for benzotriazole derivatives.
Synthesis of Quinazolinone Derivatives
Condensation of the amino group with a suitable carbonyl-containing compound, followed by cyclization, can yield quinazolinones, a privileged scaffold in drug discovery known to inhibit various enzymes, including kinases and proteases.
Caption: Synthetic workflow for quinazolinone derivatives.
Experimental Protocols (Hypothetical)
The following are generalized protocols that would require optimization for the specific substrates and desired products.
General Protocol for Benzotriazole Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable acidic solvent (e.g., 2M HCl) and cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The intramolecular cyclization should proceed as the diazonium salt is formed.
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Quinazolinone Synthesis
-
Amide Coupling: In an inert atmosphere, dissolve this compound (1.0 eq), a substituted anthranilic acid (1.0 eq), and a peptide coupling agent (e.g., HATU, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Intermediate Isolation: Quench the reaction with water and extract the intermediate N-acylanthranilamide with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Cyclization: Reflux the crude intermediate in a dehydrating agent such as acetic anhydride for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude quinazolinone product by column chromatography or recrystallization.
Proposed Enzyme Inhibition Screening Workflow
Once a library of derivatives is synthesized, a systematic screening process is necessary to identify potential enzyme inhibitors.
Caption: Workflow for screening synthesized compounds.
Quantitative Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from screening and subsequent assays could be organized.
Table 1: Hypothetical Primary Screening Results
| Compound ID | Structure | % Inhibition @ 10 µM (Target Enzyme X) |
| BZT-001 | Benzotriazole Derivative 1 | 12.5 |
| BZT-002 | Benzotriazole Derivative 2 | 85.3 |
| QNZ-001 | Quinazolinone Derivative 1 | 55.7 |
| QNZ-002 | Quinazolinone Derivative 2 | 92.1 |
Table 2: Hypothetical IC₅₀ Values for Hit Compounds
| Compound ID | Target Enzyme X IC₅₀ (µM) | Selectivity (vs. Enzyme Y) |
| BZT-002 | 2.1 | 15-fold |
| QNZ-001 | 8.9 | 3-fold |
| QNZ-002 | 0.75 | >50-fold |
Conclusion
While direct evidence for the use of this compound as a precursor for enzyme inhibitors is currently lacking in the accessible scientific literature, its chemical structure suggests significant potential for the creation of diverse heterocyclic libraries. The provided hypothetical workflows and protocols offer a foundational approach for researchers interested in exploring this and similar building blocks in the context of drug discovery. Successful execution of such a research program would depend on rigorous optimization of synthetic routes and comprehensive biological evaluation of the resulting compounds.
Application of N-(5-Amino-2-methoxyphenyl)butanamide in Antimicrobial Research
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Aryl amide derivatives, particularly those containing methoxyphenyl moieties, have demonstrated a range of biological activities, including antimicrobial effects. N-(5-Amino-2-methoxyphenyl)butanamide is an aromatic amide that presents a promising scaffold for investigation as a potential antimicrobial agent. The presence of the methoxy and amino groups on the phenyl ring may contribute to its interaction with microbial targets. This document outlines the potential applications and provides detailed protocols for evaluating the antimicrobial efficacy of this compound.
Compounds containing a methoxyphenyl group have been observed to exhibit antimicrobial properties, potentially through mechanisms that involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1] The structural characteristics of this compound suggest it may have activity against a spectrum of pathogenic bacteria, making it a candidate for further investigation in antimicrobial drug discovery programs.
Principle of Antimicrobial Action (Hypothesized)
While the exact mechanism of this compound is yet to be elucidated, it is hypothesized that the compound may function by disrupting bacterial cell membrane integrity. The lipophilic nature of the methoxyphenyl group could facilitate its insertion into the lipid bilayer of the bacterial membrane. This insertion may alter membrane fluidity and permeability, leading to a loss of essential ions and metabolites, and ultimately resulting in bacterial cell death. The amino group may also play a role in interacting with negatively charged components of the bacterial cell envelope.
References
Troubleshooting & Optimization
Technical Support Center: N-(5-Amino-2-methoxyphenyl)butanamide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the synthesis yield of N-(5-Amino-2-methoxyphenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the selective N-acylation of 2-methoxy-1,4-phenylenediamine with a butyrylating agent such as butyryl chloride or butanoic anhydride. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Q2: Why is selective acylation important in this synthesis?
A2: 2-methoxy-1,4-phenylenediamine has two amino groups. The goal is to selectively acylate the more reactive amino group (at position 4, para to the methoxy group) while leaving the other amino group (at position 1, ortho to the methoxy group) free. Di-acylation is a common side reaction that reduces the yield of the desired mono-acylated product.
Q3: What are the key factors influencing the yield of this reaction?
A3: The key factors include the choice of acylating agent and solvent, the reaction temperature, the type and amount of base used, and the purity of the starting materials. Careful control of these parameters is crucial for maximizing the yield and minimizing side products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture with the starting material, you can determine the consumption of the diamine and the formation of the product.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material. What could be the issue?
-
Answer:
-
Inactive Acylating Agent: Butyryl chloride and butanoic anhydride are sensitive to moisture. Ensure that your acylating agent is fresh or has been properly stored. Consider using a freshly opened bottle or purifying the agent before use.
-
Insufficient Base: The reaction generates HCl (with butyryl chloride) or butanoic acid (with butanoic anhydride), which can protonate the amino groups of the starting material, deactivating them towards acylation. Ensure you are using at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.
-
Low Reaction Temperature: The reaction may be too slow at a lower temperature. Consider gradually increasing the reaction temperature while monitoring the progress by TLC. However, be cautious as excessively high temperatures can lead to side reactions.
-
Problem 2: Formation of a significant amount of di-acylated byproduct.
-
Question: I am getting a good conversion of my starting material, but a major impurity appears to be the di-acylated product. How can I improve the selectivity for mono-acylation?
-
Answer:
-
Stoichiometry of Acylating Agent: Reduce the amount of the butyrylating agent to a slight excess or even a 1:1 molar ratio with the 2-methoxy-1,4-phenylenediamine. This will favor mono-acylation.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C). This helps to control the local concentration of the acylating agent and improves selectivity.
-
Choice of Solvent: The polarity of the solvent can influence selectivity. Experiment with less polar solvents which may favor mono-acylation.
-
Problem 3: Difficulty in purifying the final product.
-
Question: My crude product is an oily mixture, and I am struggling to isolate the pure this compound. What purification strategies can I use?
-
Answer:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the mono-acylated product from the di-acylated byproduct and any unreacted starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: The unreacted diamine and the mono-acylated product are basic and can be extracted into an acidic aqueous solution. The di-acylated product, being less basic, will remain in the organic layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound based on analogous acylation reactions of substituted anilines.
| Parameter | Butyryl Chloride Method | Butanoic Anhydride Method |
| Starting Material | 2-methoxy-1,4-phenylenediamine | 2-methoxy-1,4-phenylenediamine |
| Acylating Agent | Butyryl chloride (1.0-1.2 eq) | Butanoic anhydride (1.0-1.2 eq) |
| Base | Triethylamine or Pyridine (1.1-1.5 eq) | Triethylamine or Pyridine (1.1-1.5 eq) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) or Acetonitrile |
| Temperature | 0 °C to room temperature | Room temperature to 40 °C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 60-80% | 55-75% |
| Purification | Column Chromatography | Column Chromatography/Recrystallization |
Experimental Protocols
Method A: Synthesis using Butyryl Chloride
-
Dissolve 2-methoxy-1,4-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method B: Synthesis using Butanoic Anhydride
-
Dissolve 2-methoxy-1,4-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Add butanoic anhydride (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to 40 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Technical Support Center: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Amino-2-methoxyphenyl)butanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of synthesis: acylation of the nitroaromatic precursor and the subsequent reduction of the nitro group.
Issue 1: Low Yield of N-(2-methoxy-5-nitrophenyl)butanamide (Acylation Step)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the molar ratio of butanoyl chloride/anhydride to 2-methoxy-5-nitroaniline is appropriate (typically 1.1 to 1.5 equivalents of the acylating agent).- Extend the reaction time or gently increase the temperature, monitoring by TLC for the disappearance of the starting aniline.- Use a suitable base (e.g., pyridine, triethylamine) to scavenge the HCl or butanoic acid byproduct, driving the reaction to completion. |
| Hydrolysis of Acylating Agent | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from reacting with the butanoyl chloride/anhydride. |
| Side Reactions (e.g., Diacylation) | - Control the stoichiometry of the acylating agent carefully. Over-acylation is generally less common with deactivated anilines but can occur with excess reagent and prolonged reaction times.- Maintain a moderate reaction temperature. |
| Loss during Workup/Purification | - Optimize the extraction and washing steps to minimize product loss.- If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. Recrystallization is often a preferred method for purification of the intermediate.[1] |
Issue 2: Presence of Impurities in the Final Product, this compound (Reduction Step)
| Potential Cause | Suggested Solution |
| Incomplete Reduction | - Increase the amount of reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C).- Extend the reaction time or increase the reaction temperature, monitoring by TLC or LC-MS.- Ensure the catalyst (if using catalytic hydrogenation) is active and not poisoned. |
| Formation of Azo/Azoxy Byproducts | - The formation of azo and azoxy compounds is a common side reaction in the reduction of nitroarenes.[2][3][4][5]- The choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) in a neutral or acidic medium generally minimizes the formation of these dimeric impurities.[6][7]- Reductions with metals in acidic media (e.g., Sn/HCl, Fe/HCl) are also effective.[7]- Avoid strongly basic conditions during reduction, which can favor the formation of azo and azoxy compounds.[2] |
| Formation of Hydroxylamine Intermediate | - Aryl hydroxylamines are intermediates in the reduction of nitroarenes.[4][8]- Ensure sufficient reducing agent and reaction time to drive the reduction to the amine.- The presence of hydroxylamines can be checked by specific analytical tests if suspected. |
| Over-reduction or Other Side Reactions | - While less common for the amide and methoxy groups under typical nitro reduction conditions, aggressive reducing agents or harsh conditions could potentially affect other functional groups. Use selective reducing agents for the nitro group. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Product is an Oil or Difficult to Crystallize | - Attempt to form a salt (e.g., hydrochloride) of the amine, which may be more crystalline.- Use column chromatography with a solvent system that provides good separation. It may be necessary to add a small amount of base (e.g., triethylamine) to the eluent to prevent the amine from streaking on the silica gel column.[9] |
| Co-elution of Impurities | - Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase like alumina).- Consider derivatization of the amine to facilitate separation, followed by deprotection. |
| Residual Metal Contamination | - If using metal-based reducing agents (e.g., Sn, Fe), ensure thorough workup to remove metal salts. This may involve basification and filtration, or extraction with a chelating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis pathway for this compound?
A1: The most common synthetic route involves:
-
Acylation: The acylation of 2-methoxy-5-nitroaniline with butanoyl chloride or butanoic anhydride to form N-(2-methoxy-5-nitrophenyl)butanamide.
-
Reduction: The reduction of the nitro group of N-(2-methoxy-5-nitrophenyl)butanamide to an amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.
Q2: What are the key side products to look out for during the reduction of the nitro group?
A2: The primary side products of concern are intermediates from incomplete reduction, such as the corresponding nitroso and hydroxylamine compounds, and dimeric species like azo and azoxy compounds.[2][3][4] The formation of these is highly dependent on the reaction conditions.
Q3: How can I effectively remove unreacted starting material and side products?
A3: Purification can often be achieved through a combination of techniques:
-
Extraction: An acidic wash (e.g., with dilute HCl) can be used to extract the basic amine product into the aqueous phase, leaving non-basic impurities in the organic layer.[10][11] The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying the final product.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired amine from impurities.[9]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A4:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Quantitative Data Summary
Table 1: Comparison of Reduction Methods for N-(2-methoxy-5-nitrophenyl)butanamide
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Impurities Observed |
| SnCl₂·2H₂O | Ethanol | 78 | 3 | 85-95 | Residual nitro compound, trace tin salts |
| H₂ (1 atm), 10% Pd/C | Methanol/Ethyl Acetate | 25 | 4-6 | 90-98 | Residual nitro compound (if incomplete) |
| Fe/NH₄Cl | Ethanol/Water | 80 | 2 | 80-90 | Azo/azoxy compounds (minor), iron residues |
| Na₂S₂O₄ | THF/Water | 65 | 5 | 75-85 | Nitroso and hydroxylamine intermediates (trace) |
Note: These are representative values and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide (Acylation)
-
Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (Reduction using SnCl₂·2H₂O)
-
To a solution of N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Reflux the mixture for 3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Slowly add a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8) to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the nitro reduction step.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 11. Workup [chem.rochester.edu]
Technical Support Center: N-(5-Amino-2-methoxyphenyl)butanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(5-Amino-2-methoxyphenyl)butanamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the acylation of 5-Amino-2-methoxyphenol with butanoyl chloride or a related acylating agent.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve common issues encountered during synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded Reagents | Use freshly opened or purified 5-Amino-2-methoxyphenol and butanoyl chloride. The amine starting material can oxidize over time, and butanoyl chloride is sensitive to moisture. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the acylating agent (butanoyl chloride) may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | If the reaction is too slow, consider a modest increase in temperature. However, excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Presence of Water | The reaction should be carried out under anhydrous conditions, as water will hydrolyze the butanoyl chloride. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Base | A base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction. Ensure the base is pure and added in at least a stoichiometric amount. |
Problem 2: Presence of Multiple Products (Impurities)
| Possible Cause | Suggested Solution |
| O-Acylation | The starting material, an aminophenol, has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While N-acylation is generally favored due to the higher nucleophilicity of the amine, O-acylation can occur as a side reaction.[1][2] To favor N-acylation, run the reaction at a lower temperature and use a non-nucleophilic base like pyridine.[2] |
| Di-acylation | Both the amino and hydroxyl groups may be acylated. This can be minimized by using a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents). |
| Polymerization/Oligomerization | Aminophenols can sometimes undergo oligomerization.[3] This can be mitigated by ensuring proper dissolution of the starting material and maintaining a suitable reaction concentration. |
| Starting Material Impurities | Purity of the starting 5-Amino-2-methoxyphenol is crucial. Purify the starting material by recrystallization or chromatography if necessary. |
Diagram: N-Acylation vs. O-Acylation Side Reaction
Caption: Desired N-acylation pathway versus the potential O-acylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A common solvent for acylation reactions is dichloromethane (DCM) due to its inertness and ability to dissolve a wide range of organic compounds.[4] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. The choice of solvent can influence reaction rate and selectivity.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, product, and any potential byproducts.
Q3: What is the role of the base in this reaction?
The acylation of an amine with an acyl chloride generates hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
Q4: How can the final product be purified?
Purification can typically be achieved through column chromatography on silica gel. The appropriate eluent system can be determined from the TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification method.
Q5: Are there alternative acylating agents to butanoyl chloride?
Yes, butyric anhydride is a common alternative. It is less reactive than butanoyl chloride and may require slightly harsher conditions (e.g., higher temperature or longer reaction time), but it produces butyric acid as a byproduct, which is less corrosive than HCl.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 5-Amino-2-methoxyphenol (1 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Table: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Anhydrous | Inert, good solubility for reactants. |
| Acylating Agent | Butanoyl Chloride | High reactivity. |
| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
| Monitoring | Thin Layer Chromatography (TLC) | Tracks reaction progress. |
References
Technical Support Center: N-(5-Amino-2-methoxyphenyl)butanamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(5-Amino-2-methoxyphenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 5-amino-2-methoxyaniline and butyric anhydride or butyryl chloride. Additionally, diacylated byproducts, where the amino group is acylated twice, and oxidation products of the aromatic amine can also be present.
Q2: What is the recommended first-step purification strategy for crude this compound?
A2: For crude product, an initial acid-base extraction is often effective. Dissolving the crude material in an organic solvent and washing with a mild aqueous acid (like dilute HCl) will protonate the starting amine, moving it to the aqueous phase. Subsequent washing with a mild base (like aqueous NaHCO₃) can remove any unreacted acidic starting materials. The desired product will remain in the organic layer. However, care must be taken as the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions.
Q3: My purified this compound is colored (e.g., pink, brown, or purple). What is the likely cause and how can I fix it?
A3: The coloration is likely due to the oxidation of the aromatic amine functionality. This can happen upon exposure to air, light, or trace metal impurities. To decolorize the product, you can try recrystallization in the presence of a small amount of a reducing agent like sodium dithionite or activated carbon. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.
Q4: I am having difficulty with the column chromatography of this compound. The compound is streaking on the TLC plate and giving poor separation on the column. What can I do?
A4: The basic amino group in your compound can interact strongly with the acidic silica gel, leading to tailing (streaking). To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape and separation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after purification | - Product loss during multiple extraction or chromatography steps. - Incomplete precipitation during recrystallization. | - Minimize the number of purification steps where possible. - Ensure the recrystallization solvent is appropriately chosen for high recovery (good solubility at high temperature, poor solubility at low temperature). - Concentrate all aqueous layers and re-extract to ensure complete recovery of the product. |
| Product is an oil or fails to crystallize | - Presence of impurities preventing crystal lattice formation. - The compound has a low melting point. | - Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Try co-solvents for recrystallization. - If the compound is indeed an oil at room temperature, purification should focus on chromatography. |
| Presence of starting amine in the final product | - Incomplete reaction. - Ineffective removal during work-up. | - Drive the reaction to completion using a slight excess of the acylating agent. - Perform an acidic wash (e.g., 1M HCl) during the work-up to remove the basic starting amine. |
| Product degradation during purification | - Hydrolysis of the amide bond due to harsh pH conditions. - Oxidation of the amine. | - Use mild acidic and basic solutions for extractions. - Avoid prolonged exposure to strong acids or bases. - Purge solvents with an inert gas and use antioxidants if necessary. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (aq). Separate the aqueous layer. This step removes unreacted 5-amino-2-methoxyaniline.
-
Wash the organic layer with saturated NaHCO₃ (aq) solution to neutralize any remaining acid and remove acidic byproducts.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to yield the crude product for further purification.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
N-(5-Amino-2-methoxyphenyl)butanamide stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-(5-Amino-2-methoxyphenyl)butanamide. The information is based on general principles of amide chemistry and stability testing, as specific literature on this compound is limited.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. | - Maintain solutions at a neutral pH (around 7).- Use freshly prepared solutions for experiments.- If the experimental conditions require acidic or basic pH, minimize the exposure time and temperature. |
| Discoloration of the solid compound or solutions (e.g., turning yellow or brown). | Oxidation: The amino group on the phenyl ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or covering the container with aluminum foil.- Consider adding antioxidants to solutions if compatible with the experimental setup. |
| Inconsistent analytical results (e.g., variable peak areas in chromatography). | Adsorption to surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations. | - Use silanized glassware or low-adsorption vials.- Prepare solutions in a solvent that ensures good solubility.- Include a non-adsorbing internal standard in your analytical method. |
| Precipitation of the compound from solution. | Poor solubility or temperature effects: The compound may have limited solubility in certain solvents, and this can be temperature-dependent. | - Determine the solubility of the compound in your chosen solvent system before preparing stock solutions.- If working at low temperatures, ensure the concentration is below the saturation point at that temperature.- Consider using a co-solvent to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide linkage can be cleaved by hydrolysis to yield 5-Amino-2-methoxyphenol and butanoic acid. This reaction can be catalyzed by both acids and bases.[1][2]
-
Oxidation: The free amino group on the aromatic ring is a potential site for oxidation. This can lead to the formation of colored degradation products and may be initiated by exposure to atmospheric oxygen, light, or oxidizing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[3] For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q3: How can I monitor the stability of this compound in my experimental samples?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. The method should be able to separate the intact compound from its potential degradation products. Forced degradation studies can be performed to generate these degradation products and validate the analytical method's specificity.[4]
Q4: What conditions are typically used in forced degradation studies for a compound like this?
A4: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[4] Typical conditions include:
-
Acidic Hydrolysis: Refluxing with an acid like 0.1 M HCl.
-
Basic Hydrolysis: Refluxing with a base like 0.1 M NaOH.
-
Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposing the solid or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing a solution to UV or visible light.
Hypothetical Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate what might be expected.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 5-Amino-2-methoxyphenol, Butanoic acid |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 5-Amino-2-methoxyphenol, Butanoic acid |
| 3% H₂O₂ | 8 hours | Room Temp | 30% | Oxidized aromatic species |
| Heat (Solid) | 7 days | 80°C | < 5% | Minor unspecified degradants |
| Photolysis (Solution) | 48 hours | Room Temp | 10% | Colored oxidized species |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol describes a general HPLC method for assessing the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Troubleshooting N-(5-Amino-2-methoxyphenyl)butanamide NMR Spectrum Interpretation
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals interpreting the NMR spectrum of N-(5-Amino-2-methoxyphenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While a definitive, published spectrum for this compound can be elusive, the expected chemical shifts can be predicted based on the analysis of its structural components and comparison with similar molecules. The following tables summarize the predicted chemical shifts in a common NMR solvent like CDCl₃ or DMSO-d₆.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-3' | ~7.5 - 7.8 | d | 1H | Aromatic proton ortho to the amide group, expected to be the most downfield aromatic signal. |
| H-6' | ~6.6 - 6.8 | d | 1H | Aromatic proton ortho to the methoxy group. |
| H-4' | ~6.4 - 6.6 | dd | 1H | Aromatic proton between the amino and amide groups. |
| -OCH₃ | ~3.8 - 3.9 | s | 3H | Methoxy group protons. |
| -NH₂ | ~3.5 - 5.0 | br s | 2H | Amino group protons; chemical shift and peak shape can be highly variable.[1][2] |
| -NH-C=O | ~7.8 - 8.5 | br s | 1H | Amide proton; chemical shift can vary with solvent and concentration. |
| -CH₂-C=O | ~2.2 - 2.4 | t | 2H | Methylene group adjacent to the carbonyl. |
| -CH₂-CH₂-C=O | ~1.6 - 1.8 | sextet | 2H | Methylene group of the butyl chain. |
| -CH₃ (butyl) | ~0.9 - 1.0 | t | 3H | Terminal methyl group of the butyl chain. |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Notes |
| C=O | ~172 - 174 | Carbonyl carbon of the amide. |
| C-2' | ~148 - 150 | Aromatic carbon bearing the methoxy group. |
| C-5' | ~140 - 142 | Aromatic carbon bearing the amino group. |
| C-1' | ~128 - 130 | Aromatic carbon bearing the amide group. |
| C-3' | ~115 - 118 | Aromatic CH. |
| C-4' | ~112 - 114 | Aromatic CH. |
| C-6' | ~110 - 112 | Aromatic CH. |
| -OCH₃ | ~55 - 56 | Methoxy carbon. |
| -CH₂-C=O | ~38 - 40 | Methylene carbon adjacent to the carbonyl. |
| -CH₂-CH₂-C=O | ~18 - 20 | Methylene carbon of the butyl chain. |
| -CH₃ (butyl) | ~13 - 14 | Terminal methyl carbon of the butyl chain. |
Q2: I'm observing unexpected peaks in my ¹H NMR spectrum. What could they be?
Unexpected signals often arise from starting materials, reagents, or byproducts from the synthesis. The synthesis of this compound likely involves the reduction of a nitro group or the acylation of an amine. Below are potential impurities and their characteristic signals.
Common Impurities and Their ¹H NMR Signals
| Potential Impurity | Structure | Key ¹H NMR Signals (ppm) |
| 4-Amino-3-nitroanisole | C₇H₈N₂O₃ | Aromatic protons will be shifted further downfield due to the electron-withdrawing nitro group. Expect signals in the 7.0-8.0 ppm range.[3][4] |
| 5-Amino-2-methoxyphenol | C₇H₉NO₂ | Presence of a phenolic -OH signal (broad, variable shift) and shifts in the aromatic region will differ from the final product.[5] |
| Butyric Acid | C₄H₈O₂ | A broad singlet for the carboxylic acid proton (>10 ppm) and aliphatic signals similar to the butanamide chain. |
| N-(2-methoxy-5-nitrophenyl)butanamide | C₁₁H₁₄N₂O₄ | Aromatic protons will be significantly downfield compared to the amino-substituted product. |
Q3: The -NH₂ and/or -NH-C=O protons are broad or not visible. What should I do?
This is a common issue when analyzing amines and amides. Several factors can contribute to this:
-
Proton Exchange: Protons on heteroatoms (like nitrogen) can exchange with other exchangeable protons in the sample (e.g., traces of water) or with each other. This process can broaden the signals.[6][7]
-
Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of attached protons, leading to signal broadening.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also affect the chemical environment and lead to broader peaks. The position of these signals can be dependent on the sample's concentration.[1][8]
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. Exchangeable protons (-NH₂, -NH) will be replaced by deuterium, causing their signals to disappear from the spectrum. This is a definitive way to identify these peaks.[1][8]
-
Use a Dry Solvent: Ensure your NMR solvent is anhydrous to minimize exchange with water protons.
-
Vary Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper signals.
Troubleshooting Workflow
If your NMR spectrum does not match the expected pattern, the following workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for achieving good resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals.
-
Protocol 2: D₂O Exchange Experiment
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.
-
-
Addition of D₂O:
-
Carefully remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure thorough mixing. You may observe a separate D₂O layer; this is acceptable.
-
-
Re-acquisition:
-
Re-insert the sample into the spectrometer. It is not always necessary to re-lock and re-shim if the sample volume has not changed significantly, but it is good practice.
-
Acquire a new ¹H NMR spectrum using the same parameters as the initial acquisition.
-
-
Analysis:
-
Compare the "before" and "after" spectra. The signals corresponding to the -NH₂ and -NH-C=O protons should have disappeared or significantly diminished in the spectrum acquired after the addition of D₂O. A new, broad signal for HOD may also appear.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum [chemicalbook.com]
- 5. 5-Amino-2-methoxyphenol [webbook.nist.gov]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Solubility of N-(5-Amino-2-methoxyphenyl)butanamide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of N-(5-Amino-2-methoxyphenyl)butanamide. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound, an aromatic amide, is anticipated to have low aqueous solubility due to its significant hydrophobic regions, including the phenyl ring and the butanamide side chain. While the amino and methoxy groups offer some polarity, the overall molecular structure suggests that achieving desired concentrations in aqueous media for biological assays or formulation development can be challenging.
Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this?
A2: Broadly, solubility enhancement strategies can be categorized into physical and chemical modifications.[1]
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include:
-
Chemical Modifications: These approaches involve changes to the solvent system or the molecule itself to increase solubility. Common methods include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solvent can significantly increase solubility.[4]
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, improving the solubility of hydrophobic compounds.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[6]
-
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | 1. Attempt dissolution in a small volume of a water-miscible organic co-solvent first (e.g., DMSO, ethanol, PEG 400). 2. Gradually add the aqueous buffer to the organic solution while vortexing. | The compound dissolves in the co-solvent and remains in solution upon dilution with the aqueous buffer. Note the final percentage of the co-solvent. |
| pH of the buffer is not optimal for this compound. | The amino group on the phenyl ring is basic and can be protonated at acidic pH. 1. Prepare a series of buffers with varying pH values (e.g., from pH 2 to 8). 2. Determine the solubility at each pH. | Increased solubility should be observed at a pH below the pKa of the amino group, where the compound becomes ionized and more water-soluble. |
| Compound has precipitated out of solution. | 1. Increase the concentration of the co-solvent. 2. Consider preparing a solid dispersion to improve wettability and dissolution rate. | The compound redissolves or the solid dispersion enhances its dissolution kinetics, preventing immediate precipitation. |
Issue: I need to prepare a stock solution at a high concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Limited solubility in common solvents. | 1. Test a range of pharmaceutically acceptable co-solvents and their mixtures. (e.g., DMSO, ethanol, propylene glycol, PEG 400).[7] 2. Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex.[8] | Identification of a solvent system or complexation agent that achieves the target concentration. |
| Saturation has been reached. | 1. Gently warm the solution to increase the solubility. Be cautious of potential degradation at elevated temperatures. 2. Prepare a nanosuspension to increase the surface area and dissolution rate.[9] | The compound dissolves at a higher temperature or the nanosuspension allows for a higher effective concentration. |
Data Presentation
| Solvent | Solubility of Acetanilide | Reference |
| Water (cold) | Slightly soluble | [10] |
| Water (hot) | Soluble | [10] |
| Ethanol | Very soluble | [10][11] |
| Acetone | Very soluble | [10][11] |
| Chloroform | Soluble | [10] |
| Ether | Soluble | [10] |
| Benzene | Soluble | [10] |
Note: This data is for a structurally related compound and should be used as a general guide. Experimental determination of the solubility of this compound in your specific solvent systems is highly recommended.
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol outlines the gold standard method for determining the equilibrium solubility of a compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by either centrifugation or filtration through a 0.22 µm filter.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol describes how to systematically evaluate the effect of a co-solvent on the solubility of the compound.
Workflow for Co-solvent Solubility Enhancement
Caption: Systematic workflow for evaluating co-solvent systems to enhance solubility.
Materials:
-
This compound
-
Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Aqueous buffer of choice
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent.
-
In separate vials, prepare a series of co-solvent/aqueous buffer blends (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
To each blend, add a small, known volume of the stock solution and stir.
-
Continue to add the stock solution incrementally, observing for the first sign of precipitation (cloudiness) that persists for a set period (e.g., 24 hours).
-
The concentration of the compound in the last clear solution is the kinetic solubility in that co-solvent blend.
-
For equilibrium solubility, add excess compound to each blend and follow the shake-flask protocol.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol details a common laboratory method for preparing solid dispersions to enhance dissolution.[12]
Workflow for Solid Dispersion Preparation
Caption: General workflow for preparing a solid dispersion via the solvent evaporation method.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Select a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the accurately weighed this compound and the carrier in a suitable volume of a common volatile solvent in a round-bottom flask.
-
Once both components are fully dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film or solid mass will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting solid dispersion can then be used for dissolution studies to compare its performance against the pure compound.
References
- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. hansen-solubility.com [hansen-solubility.com]
- 7. rheolution.com [rheolution.com]
- 8. scbt.com [scbt.com]
- 9. N-[5-amino-4-(2-methoxyphenyl)-1,3-thiazol-2-yl]butanamide | Molport-023-012-773 | Novel [molport.com]
- 10. rsc.org [rsc.org]
- 11. hansen-solubility.com [hansen-solubility.com]
- 12. kinampark.com [kinampark.com]
Technical Support Center: Avoiding Oxidation of the Amino Group
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the prevention of amino group oxidation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the amino group so susceptible to oxidation? A1: The nitrogen atom in an amino group has an unshared pair of electrons, which makes it nucleophilic and basic.[1] This reactivity makes it prone to undesired reactions with a wide variety of reagents, especially oxidizing agents.[2][3]
Q2: Why is it necessary to protect amino groups during synthesis? A2: Protecting the amino group is crucial to ensure selective chemical reactions at other functional groups within the same molecule.[2] If left unprotected, the amine can react with electrophiles or oxidizing agents, leading to unwanted side products and low yields of the desired compound.[3] This is especially critical in multi-step processes like peptide synthesis.[2][4]
Q3: What is the most common strategy to prevent the oxidation of amines? A3: The most common and effective strategy is the use of "protecting groups."[1] A protecting group is temporarily attached to the amino functional group, which decreases its reactivity and renders it non-nucleophilic.[1] After the desired chemical transformations are completed elsewhere in the molecule, the protecting group is removed to regenerate the original amino group.
Q4: What are the characteristics of a good protecting group? A4: An ideal protecting group should be easy to introduce and remove in high yields, be stable under a wide range of reaction conditions, and not interfere with other reactions in the synthesis.[3][5] The protection and deprotection steps should be selective and not affect other functional groups.[1]
Q5: What is "orthogonal protection" and why is it important? A5: Orthogonal protection is a strategy that allows for the selective removal of one specific protecting group in a molecule that has multiple protecting groups, without affecting the others.[6] This is achieved by choosing groups that are cleaved under different conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenation).[7][8] This strategy is fundamental for the synthesis of complex molecules like peptides and oligonucleotides.[6][9]
Troubleshooting Guide
Q: My unprotected arylamine is turning dark and decomposing upon exposure to air after synthesis. How can I prevent this? A: Arylamines are particularly sensitive to air oxidation. To mitigate this, all manipulations should be performed under an inert atmosphere, such as nitrogen or argon.[10] It is also crucial to purge your solvents with an inert gas to remove dissolved oxygen.[10] For long-term storage, consider converting the amine into a more stable ammonium salt (e.g., by adding HCl) if it does not interfere with future steps.[10]
Q: I am trying to perform an oxidation reaction on another part of my molecule, but the amino group is reacting instead. What should I do? A: This is a classic case where the amino group's reactivity interferes with the desired reaction. You must protect the amino group before carrying out the oxidation. Converting the amine to a carbamate, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) derivative, is a highly effective strategy.[1][7] Carbamates are significantly less nucleophilic and more stable to many oxidative conditions.[7]
Q: I protected my amine, but the deprotection step is causing low yields or degrading my final product. What is going wrong? A: The deprotection conditions may be too harsh for your molecule's other functional groups. For instance, strong acids like trifluoroacetic acid (TFA) used to cleave Boc groups can affect other acid-sensitive parts of your molecule.[7][11] Solution:
-
Confirm Stability: Test the stability of a similar, unprotected molecule under your deprotection conditions.
-
Consider Milder Reagents: For acid-labile compounds, alternatives to strong acids for Boc deprotection include trimethylsilyl iodide (TMSI) or zinc bromide.[11]
-
Change the Protecting Group: Switch to a protecting group that can be removed under milder, orthogonal conditions, such as the Cbz group (removed by hydrogenation) or the Fmoc group (removed by a mild base).[12]
Q: When I try to remove my amine protecting group, other protecting groups in my molecule are also being cleaved. How can I achieve selective deprotection? A: This issue arises from a lack of orthogonality between your chosen protecting groups.[6] You must select protecting groups that are stable to the cleavage conditions of the others. Example Scenario: If your molecule contains an acid-labile tert-butyl (tBu) ether, you should not use the acid-labile Boc group for amine protection. Solution: A better choice would be the Cbz group, which is removed by catalytic hydrogenolysis (H₂/Pd-C), or the Fmoc group, which is removed with a base like piperidine.[7][12] These conditions will not affect the tBu ether.
Selection Guide for Common Amine Protecting Groups
Choosing the correct protecting group is critical and depends on the overall synthetic strategy and the stability of your molecule.
Caption: Decision tree for selecting a common amine protecting group.
Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability & Notes |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[11] | Stable to hydrogenation and weak bases. Widely used and reliable.[7][11] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[12] | Stable to acidic and basic conditions. Not suitable for molecules with other reducible groups (e.g., alkynes). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[7] | Stable to acid and hydrogenation. Commonly used in solid-phase peptide synthesis (SPPS).[8][9] |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | Stable to a wide range of non-reductive conditions. |
Visualized Experimental Workflows
General Workflow for Amine Protection and Deprotection
Caption: Standard workflow for using an amine protecting group in synthesis.
Example of an Orthogonal Protection Strategy
This diagram illustrates the selective deprotection of a multi-protected amino acid.
Caption: Orthogonal deprotection of Fmoc, Benzyl, and tBu groups.[6]
Key Experimental Protocols
Protocol 1: Protection of an Amine with Boc-Anhydride (Boc₂O)
-
Objective: To protect a primary or secondary amine as its tert-butyl carbamate derivative.
-
Procedure:
-
Dissolve the amine starting material in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane).[11]
-
Add a base (e.g., triethylamine or DMAP, 1.0-1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution. For less reactive amines, 2-3 equivalents may be needed.[11]
-
Stir the reaction mixture at room temperature or warm gently to 40°C.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the organic layer with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography on silica gel if necessary.[13]
-
Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
-
Objective: To cleave the Boc protecting group and regenerate the free amine.
-
Procedure:
-
Dissolve the Boc-protected amine in an appropriate solvent, typically dichloromethane (DCM).[11]
-
Add trifluoroacetic acid (TFA). A common method is to use a 25-50% solution of TFA in DCM.[11]
-
Stir the mixture at room temperature. The reaction is usually fast, often completing within 1-2 hours.[11] Monitoring by TLC is recommended.
-
Once the reaction is complete, carefully evaporate the solvent and excess TFA under reduced pressure.
-
The product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) before extraction.
-
Protocol 3: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)
-
Objective: To protect a primary or secondary amine as its carboxybenzyl derivative.
-
Procedure:
-
Dissolve the amine in a biphasic solvent system, such as dioxane/water or THF/water.
-
Add a base, such as sodium carbonate or sodium bicarbonate, to maintain a basic pH.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash the organic layer with water, dry over sodium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography or recrystallization as needed.
-
Protocol 4: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis
-
Objective: To cleave the Cbz group to yield the free amine.
-
Procedure:
-
Dissolve the Cbz-protected amine in a solvent such as ethanol, methanol, or ethyl acetate.[11]
-
Transfer the solution to a hydrogenation vessel (e.g., a Parr flask).
-
Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), at about 10-30% w/w relative to the substrate.[11]
-
Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or ~40 psi).[11]
-
Stir or shake the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or H₂ uptake). This can take 1-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate to recover the deprotected amine product.[11]
-
References
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protection for amino group and amino acid | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of N-(5-Amino-2-methoxyphenyl)butanamide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and reliable synthetic route is a two-step process. The first step involves the acylation of 2-methoxy-5-nitroaniline with butyryl chloride to form the intermediate, N-(2-methoxy-5-nitrophenyl)butanamide. The second step is the reduction of the nitro group on this intermediate to an amine, yielding the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Butyryl chloride is a corrosive and flammable liquid that reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, must be worn. The reduction of the nitro group, especially via catalytic hydrogenation, involves flammable hydrogen gas and requires careful handling and the use of appropriate equipment.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the acylation and reduction steps. For the acylation, the disappearance of the 2-methoxy-5-nitroaniline spot and the appearance of the less polar N-(2-methoxy-5-nitrophenyl)butanamide spot indicate reaction progression. For the reduction, the disappearance of the nitro-intermediate and the appearance of the more polar final product spot signify the completion of the reaction.
Q4: What are the main challenges when scaling up this synthesis?
A4: The primary challenges in scaling up include effective temperature control during the exothermic acylation reaction, safe handling of large quantities of butyryl chloride and hydrogen gas (if used for reduction), and efficient removal of the reduction catalyst or metal salts. Proper engineering controls and process safety management are crucial for a safe and successful scale-up.
Experimental Protocols
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide (Acylation)
This protocol describes the acylation of 2-methoxy-5-nitroaniline with butyryl chloride.
Materials:
-
2-methoxy-5-nitroaniline
-
Butyryl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-nitroaniline in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.
-
Slowly add butyryl chloride (typically 1.0 to 1.2 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-methoxy-5-nitrophenyl)butanamide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Nitro Reduction)
This protocol outlines the reduction of the nitro group using catalytic hydrogenation.
Materials:
-
N-(2-methoxy-5-nitrophenyl)butanamide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Celite or other filter aid
Procedure:
-
Dissolve N-(2-methoxy-5-nitrophenyl)butanamide in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
An alternative reduction method involves using iron powder in the presence of an acid like hydrochloric acid or acetic acid.[1][2][3]
Data Presentation
Table 1: Representative Reaction Parameters for Lab-Scale Synthesis
| Parameter | Step 1: Acylation | Step 2: Nitro Reduction (Catalytic Hydrogenation) |
| Starting Material | 2-methoxy-5-nitroaniline | N-(2-methoxy-5-nitrophenyl)butanamide |
| Key Reagents | Butyryl chloride, Triethylamine | 10% Pd/C, Hydrogen gas |
| Solvent | Dichloromethane (DCM) | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 90 - 99% |
Table 2: Scale-Up Considerations and Recommended Adjustments
| Parameter | Challenge | Recommended Adjustment |
| Heat Management (Acylation) | Exothermic reaction can be difficult to control on a larger scale. | Use a jacketed reactor with efficient cooling. Control the addition rate of butyryl chloride. |
| Reagent Handling | Safe handling of large volumes of butyryl chloride and hydrogen. | Use closed-system transfers for butyryl chloride. For hydrogenation, use a dedicated high-pressure reactor with appropriate safety features. |
| Work-up and Purification | Handling large volumes of aqueous and organic waste. Filtration of large amounts of catalyst. | Implement solvent recycling where possible. Use a larger filtration setup, such as a filter press, for catalyst removal. Consider crystallization over chromatography for purification. |
| Reaction Monitoring | Ensuring complete conversion on a large scale. | Utilize in-line process analytical technology (PAT) such as IR or Raman spectroscopy for real-time monitoring. |
Troubleshooting Guide
Issue 1: Incomplete Acylation Reaction (Step 1)
-
Question: My TLC analysis shows a significant amount of starting material (2-methoxy-5-nitroaniline) remaining even after several hours. What could be the problem?
-
Answer:
-
Moisture Contamination: Butyryl chloride is sensitive to moisture and may have been hydrolyzed. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Insufficient Base: The base (e.g., triethylamine) is crucial to neutralize the HCl byproduct. Ensure at least one equivalent of base is used.
-
Low Reactivity: The aniline derivative might be less reactive. You can try slightly increasing the reaction temperature (e.g., to 40 °C) or using a more potent acylation catalyst.
-
Issue 2: Formation of Side Products in Acylation (Step 1)
-
Question: I am observing multiple spots on my TLC plate after the acylation reaction. What are the likely side products and how can I avoid them?
-
Answer:
-
Di-acylation: Although less common with anilines, it's a possibility. Ensure you are not using a large excess of butyryl chloride.
-
Reaction with Base: The acyl chloride can react with the amine base. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) if this is suspected.
-
Impure Starting Materials: Verify the purity of your 2-methoxy-5-nitroaniline and butyryl chloride.
-
Issue 3: Incomplete Nitro Reduction (Step 2)
-
Question: The reduction of the nitro group is very slow or has stalled. How can I resolve this?
-
Answer:
-
Catalyst Inactivity: The Pd/C catalyst may be old or poisoned. Use fresh, high-quality catalyst.
-
Poor Mixing: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen.
-
Insufficient Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure may be necessary.
-
Solvent Effects: The substrate may have poor solubility in the chosen solvent. Try a different solvent system or add a co-solvent.[4]
-
Issue 4: Difficulty in Removing Catalyst or Metal Salts (Step 2)
-
Question: I am having trouble filtering the Pd/C catalyst, or if I used a metal/acid reduction, I have persistent metal salt contamination. What should I do?
-
Answer:
-
Catalyst Filtration: Use a finer filter aid like Celite and ensure a good filter cake is formed before passing the entire reaction mixture.
-
Metal Salt Removal: After a metal/acid reduction (e.g., Fe/HCl), basify the reaction mixture to precipitate iron hydroxides, which can then be filtered off. An aqueous work-up with a chelating agent like EDTA can also help remove residual metal ions.
-
Issue 5: Product Purity and Color
-
Question: My final product, this compound, is colored (e.g., pink or brown). How can I improve its purity and color?
-
Answer:
-
Oxidation: Aromatic amines are prone to air oxidation, which can cause coloration. Handle the purified product under an inert atmosphere and store it protected from light and air.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective in removing colored impurities. Passing a solution of the product through a short plug of silica gel or activated carbon can also decolorize it.
-
Visualizations
References
N-(5-Amino-2-methoxyphenyl)butanamide Reaction Monitoring: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-(5-Amino-2-methoxyphenyl)butanamide via Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TLC analysis of the acylation reaction.
| Problem ID | Issue Description | Potential Causes & Solutions |
| TLC-01 | Streaking or Elongated Spots | Cause: The sample applied to the plate is too concentrated.[1][2] Solution: Dilute the reaction mixture sample with an appropriate solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.[1] |
| TLC-02 | Spots Remain at the Baseline (Rf ≈ 0) | Cause: The eluent (mobile phase) is not polar enough to move the compounds up the plate.[1] Solution: Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| TLC-03 | Spots are at the Solvent Front (Rf ≈ 1) | Cause: The eluent is too polar.[1] Solution: Decrease the polarity of the mobile phase. For instance, increase the proportion of the less polar solvent (e.g., hexane) in your mixture. |
| TLC-04 | Poor Separation of Starting Material and Product Spots | Cause: The polarity of the mobile phase is not optimal for resolving the compounds.[3] Solution: Methodically test different solvent systems. Try adding a small percentage of a third solvent, like methanol or triethylamine (if dealing with basic compounds), to modulate the separation.[1] |
| TLC-05 | No Visible Spots on the Plate | Cause 1: The sample is too dilute.[2] Solution 1: Concentrate the sample or spot the plate multiple times in the same location, ensuring the solvent dries completely between applications.[1][2] Cause 2: The compounds are not UV-active.[1] Solution 2: Use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing amines and other oxidizable groups.[1] |
| TLC-06 | Uneven or Crooked Solvent Front | Cause: The TLC plate is touching the side of the developing chamber, or the chamber was disturbed during development.[2] Solution: Ensure the plate is centered in the chamber and not in contact with the walls or any filter paper. Place the chamber in a location free from vibrations. |
| TLC-07 | Unexpected Spots Appear | Cause: Contamination of the TLC plate or the reaction sample. Touching the face of the plate can transfer oils from the skin.[2] Solution: Handle TLC plates only by the edges. Ensure all glassware and spotting capillaries are clean. Run a TLC of the starting materials and reagents individually to identify the source of impurity spots. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system (mobile phase) for this reaction? A1: Start with a moderately polar solvent system, such as 70:30 Hexane:Ethyl Acetate. The starting material, 5-Amino-2-methoxyaniline, is more polar than the product, this compound, due to the free amino group. Therefore, the product should have a higher Rf value. Adjust the solvent ratio to achieve good separation, aiming for an Rf value of approximately 0.3-0.5 for the product.
Q2: How can I confirm the reaction is complete using TLC? A2: A reaction is generally considered complete when the spot corresponding to the starting material (the limiting reagent) has completely disappeared from the reaction mixture lane on the TLC plate. You should see a new spot corresponding to the product. Using a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point, can help confirm if any starting material remains.[3]
Q3: What do the different spots on my TLC plate represent? A3:
-
Starting Material (SM): A spot corresponding to the 5-Amino-2-methoxyaniline. It will be more polar and have a lower Rf value.
-
Product (P): A spot corresponding to this compound. It is less polar than the starting material and will have a higher Rf value.
-
Reaction Mixture (Rxn): This lane shows the progress of the reaction. Initially, it will show a strong SM spot. As the reaction proceeds, the SM spot will fade, and the P spot will appear and intensify.
Q4: Why is my amine starting material streaking? A4: Amines can sometimes interact strongly with the acidic silica gel on the TLC plate, causing streaking. To mitigate this, you can add a small amount (0.1-2.0%) of a base, such as triethylamine or ammonia, to the mobile phase.[1] This neutralizes the acidic sites on the silica gel, leading to cleaner spots.
Q5: What visualization techniques are best for these compounds? A5: Both the starting aniline derivative and the product amide contain aromatic rings, so they should be visible under a short-wave (254 nm) UV lamp as dark spots on a fluorescent plate.[4] For confirmation or if UV is not effective, use a stain. A potassium permanganate (KMnO₄) stain is useful as it reacts with the amino group of the starting material and can also visualize the amide product, often appearing as yellow spots on a purple background.[1]
Experimental Protocol: TLC Monitoring
This protocol outlines the methodology for monitoring the reaction progress.
1. Materials:
-
Silica gel TLC plates (with fluorescent indicator F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase (e.g., 70:30 Hexane:Ethyl Acetate)
-
Reaction mixture
-
Reference solutions of starting material and product (if available) in a volatile solvent.
-
UV Lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
2. Plate Preparation and Spotting:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink can chromatograph.[2]
-
Mark three lanes on the origin line for 'SM' (Starting Material), 'Rxn' (Reaction Mixture), and 'P' (Product).
-
Dip a clean capillary tube into the starting material solution and gently touch the tip to the 'SM' mark on the origin line. The spot should be small, around 1-2 mm in diameter.[5]
-
Using a new capillary tube, spot the reaction mixture on the 'Rxn' lane.
-
If a pure product sample is available for reference, spot it on the 'P' lane with another clean capillary.
3. Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[5]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber. Close the lid immediately.
-
Allow the solvent to travel up the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, dip the plate into a staining solution (e.g., KMnO₄) and gently heat it with a heat gun to develop the spots.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
-
Compare the spots in the 'Rxn' lane to the 'SM' and 'P' lanes to assess the reaction's progress.
Data Presentation
Table 1: Recommended TLC Solvent Systems
| System ID | Solvent A | Solvent B | Ratio (v/v) | Polarity | Recommended Use |
| SS-1 | Hexane | Ethyl Acetate | 70:30 | Low-Medium | Initial screening, good for resolving less polar products. |
| SS-2 | Hexane | Ethyl Acetate | 50:50 | Medium | Increases Rf of all components; useful if spots are near the baseline. |
| SS-3 | Dichloromethane | Methanol | 95:5 | Medium-High | Good alternative for separating polar compounds. |
| SS-4 | Toluene | Acetone | 80:20 | Medium | Alternative non-halogenated solvent system. |
Table 2: Representative Rf Values (Note: These are estimated values. Actual Rf values will depend on the specific experimental conditions.)
| Compound | Structure | Expected Polarity | Estimated Rf (in 70:30 Hexane:EtOAc) |
| 5-Amino-2-methoxyaniline (Starting Material) | Aromatic Amine | High | 0.20 |
| This compound (Product) | Aromatic Amide | Medium | 0.45 |
Visualizations
References
Technical Support Center: Purification of N-(5-Amino-2-methoxyphenyl)butanamide
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of N-(5-Amino-2-methoxyphenyl)butanamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide provides solutions to common issues observed during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is off-white or yellowish instead of white. | Presence of colored impurities, such as residual nitro-aromatic compounds from incomplete reduction. | 1. Recrystallization: Utilize a suitable solvent system (e.g., ethanol/water) to selectively crystallize the desired product, leaving colored impurities in the mother liquor. 2. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtration. 3. Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography with an appropriate solvent system. |
| Low yield after purification. | 1. Product loss during recrystallization: Using too much solvent or premature crystallization. 2. Incomplete elution from chromatography column: Strong adsorption of the product to the stationary phase. | 1. Optimize Recrystallization: Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to maximize crystal formation. 2. Modify Chromatography Conditions: For column chromatography, consider using a more polar eluent or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing and improve recovery.[1][2] |
| Presence of multiple spots on TLC analysis of the purified product. | Incomplete separation of impurities, such as regioisomers or unreacted starting materials. | 1. Repeat Purification: Perform a second recrystallization or run another column chromatography with a shallower solvent gradient to improve separation. 2. Solvent System Optimization: For column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separating the impurities. |
| Product is an oil instead of a solid. | Presence of impurities that lower the melting point or inhibit crystallization. | 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. 2. High-Vacuum Drying: Remove any residual solvent under high vacuum. 3. Purification: If the oil persists, purify by column chromatography to remove impurities that may be hindering crystallization. |
Impurity Profile and Purification Data
The synthesis of this compound typically proceeds via the acylation of 4-methoxy-2-nitroaniline followed by the reduction of the nitro group. Potential impurities can arise from starting materials, side-reactions, and incomplete reactions.
| Impurity | Source | Typical Pre-Purification Level (%) | Post-Recrystallization Level (%) | Post-Chromatography Level (%) |
| 4-methoxy-2-nitroaniline | Unreacted starting material from the acylation step. | 1-5 | < 0.5 | < 0.1 |
| N-(5-Nitro-2-methoxyphenyl)butanamide | Incomplete reduction of the nitro group. | 2-10 | < 1 | < 0.2 |
| 4-methoxy-3-nitroaniline isomers | Side-product from the nitration of the aniline precursor. | 1-3 | < 0.5 | < 0.1 |
| Di-acylated byproducts | Over-acylation of the starting aniline. | 0.5-2 | < 0.2 | < 0.1 |
Note: The quantitative data presented in this table are typical values and may vary depending on the specific reaction conditions.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Use silica gel as the stationary phase.
-
Solvent System (Eluent): A gradient of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow for Impurity Removal
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
This workflow outlines the decision-making process based on the purity of the product after the initial recrystallization step, as determined by TLC analysis. If the purity is not satisfactory, column chromatography is employed as a secondary purification method.
References
Technical Support Center: Recrystallization of N-(5-Amino-2-methoxyphenyl)butanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of N-(5-Amino-2-methoxyphenyl)butanamide.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the recrystallization of this compound and related aromatic amides.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough to dissolve your compound. You can try the following:
-
Increase the polarity of the solvent system: If you are using a non-polar solvent, try adding a more polar co-solvent. For example, if you are using toluene, try adding small amounts of ethanol or ethyl acetate.
-
Switch to a more polar solvent: Consider using solvents such as ethanol, methanol, ethyl acetate, acetone, or acetonitrile. For aromatic amides, ethanol or ethyl acetate are often good starting points. A related compound, N-(4-Amino-2-methoxyphenyl)acetamide, has been successfully recrystallized from ethyl acetate.[1]
-
Ensure adequate heating: Make sure your solvent is heated to its boiling point (or just below it) to maximize solubility. Use a reflux condenser to prevent solvent loss during heating.
Q2: My compound dissolves, but no crystals form upon cooling. What is the problem?
A2: This issue can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystallization will not occur. Try boiling off some of the solvent to concentrate the solution. To check if your solution is supersaturated, you can dip a glass rod into the solution and then remove it; if crystals form on the rod as the solvent evaporates, your solution is likely ready for crystallization.
-
The solution is cooling too quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Induce crystallization: If crystals still do not form, you can try to induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The small scratches can provide nucleation sites for crystal growth.
-
Seeding the solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.
-
Q3: Oiling out has occurred, and my compound has separated as a liquid instead of crystals. How can I fix this?
A3: "Oiling out" happens when the solute is insoluble in the solvent at a temperature above the solute's melting point. To resolve this:
-
Add more solvent: Reheat the mixture to dissolve the oil, then add more solvent to decrease the saturation point. This should allow the solution to cool to a lower temperature before becoming saturated, hopefully below the melting point of your compound.
-
Use a lower boiling point solvent: A solvent with a lower boiling point will ensure that the solution becomes saturated at a temperature below your compound's melting point.
-
Change the solvent system: A different solvent or a solvent mixture may be required to prevent oiling out.
Q4: The recrystallized product is colored, but the pure compound should be colorless. How can I remove the colored impurities?
A4: Colored impurities can often be removed by using activated charcoal.
-
Add activated charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the weight of your compound) to the solution.
-
Hot filtration: Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be careful to keep the solution hot during filtration to prevent premature crystallization.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned in Q2, excess solvent will retain more of your product in the solution. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Make sure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of your product.
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize the dissolution of your product.
Solubility Data
| Compound | Solvent | Temperature | Solubility | Reference |
| N-(4-Amino-2-methoxyphenyl)acetamide | Ethyl Acetate | - | Suitable for recrystallization | [1] |
| N-(4-Aminophenyl)acetamide | Water | 25 °C | 0.1-1 g/100 mL | [2][3] |
| Simple Amides (≤ 5 carbons) | Water | Room Temp | Soluble | [4][5] |
| Aromatic Amides | Ethanol | - | Often a good solvent for recrystallization | |
| Aromatic Amides | Acetone | - | Often a good solvent for recrystallization | |
| Aromatic Amides | Acetonitrile | - | Often a good solvent for recrystallization |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound (approx. 20-30 mg) into several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, ethyl acetate, acetone, water) to each test tube at room temperature. Observe the solubility.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Heat the test tubes that did not show solubility at room temperature in a water bath. If the compound dissolves, it is a potentially good solvent.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is the best choice.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate (with stirring) until the compound just dissolves. Use the minimum amount of hot solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator under vacuum.
8. Analysis:
-
Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of purity.
-
Calculate the percent recovery.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Validation & Comparative
A Comparative Analysis of N-(5-Amino-2-methoxyphenyl)butanamide and N-(4-amino-3-methoxyphenyl)butanamide: A Guide for Researchers
Introduction
In the landscape of drug discovery and development, the structural nuances of isomeric compounds can dictate their pharmacological profiles. This guide presents a comparative overview of two such isomers: N-(5-Amino-2-methoxyphenyl)butanamide and N-(4-amino-3-methoxyphenyl)butanamide. As positional isomers, they share the same molecular formula and weight, yet the differential placement of their amino and methoxy groups on the phenyl ring can lead to distinct physicochemical and biological properties. This document aims to provide researchers, scientists, and drug development professionals with a concise summary of the available data for these compounds.
Physicochemical Properties: A Tale of Two Isomers
A fundamental understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The computed properties of this compound and N-(4-amino-3-methoxyphenyl)butanamide, sourced from publicly available databases, are summarized below.
| Property | This compound | N-(4-amino-3-methoxyphenyl)butanamide | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | 208.26 g/mol | [1][2] |
| XLogP3 | 1.8 | 1.8 | [1][2] |
| Hydrogen Bond Donor Count | 2 | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [1][2] |
| Rotatable Bond Count | 4 | 4 | [1][2] |
| Exact Mass | 208.121177757 g/mol | 208.121177757 g/mol | [1][2] |
| Topological Polar Surface Area | 62.2 Ų | 62.2 Ų | [1][2] |
As illustrated in the table, the primary physicochemical properties of the two isomers are identical due to their shared atomic composition and connectivity. The key distinction lies in the spatial arrangement of the functional groups.
Synthesis and Structure
The chemical structures of the two isomers are depicted below. The synthesis of these and similar compounds generally involves the acylation of the corresponding aminomethoxyaniline with butanoyl chloride or a related acylating agent.
Diagram: Structural Comparison
Caption: 2D structures of the two isomers.
Biological Activity and Experimental Data: A Call for Further Research
Despite a thorough review of the scientific literature, no direct comparative studies detailing the biological activities of this compound and N-(4-amino-3-methoxyphenyl)butanamide were identified. The available information is limited to database entries of their existence and basic properties.
This significant data gap highlights an opportunity for further research. The differential positioning of the amino and methoxy groups could influence a range of biological activities, including but not limited to:
-
Receptor Binding: The spatial arrangement of these functional groups, which can participate in hydrogen bonding and other non-covalent interactions, may lead to different binding affinities and selectivities for various biological targets.
-
Metabolic Stability: The position of the methoxy and amino groups could affect their susceptibility to metabolic enzymes, leading to differences in their pharmacokinetic profiles.
-
Toxicity: The isomeric form of a compound can influence its toxicological profile.
To elucidate the potential of these compounds, a series of in vitro and in vivo experiments would be necessary.
Proposed Experimental Protocols for Future Investigation
For researchers interested in exploring the comparative performance of these isomers, the following experimental workflows are proposed.
Diagram: General Workflow for Comparative Biological Evaluation
Caption: Proposed workflow for comparing the two isomers.
1. Synthesis and Characterization:
-
Objective: To synthesize and confirm the identity and purity of this compound and N-(4-amino-3-methoxyphenyl)butanamide.
-
Protocol:
-
Synthesize the target compounds via amidation of the corresponding commercially available aminomethoxyaniline with butanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Purify the crude product using column chromatography or recrystallization.
-
Confirm the structure of the purified compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity of the final compounds using High-Performance Liquid Chromatography (HPLC).
-
2. In Vitro Biological Screening:
-
Objective: To perform initial screening to identify any potential biological activities.
-
Protocol:
-
Screen the compounds against a panel of relevant biological targets (e.g., receptors, enzymes) based on computational predictions or known activities of structurally similar molecules.
-
Conduct cell-based assays to assess functional activity (e.g., agonist or antagonist activity, inhibition of cell proliferation).
-
Perform preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to evaluate metabolic stability in liver microsomes and cell permeability (e.g., using Caco-2 cell monolayers).
-
Assess cytotoxicity in relevant cell lines to determine the therapeutic window.
-
Conclusion
References
A Comparative Guide to the Synthesis of N-Aryl Butanamides
The synthesis of N-aryl butanamides, a core structural motif in many pharmaceuticals and functional materials, has been approached through a variety of chemical methodologies. This guide provides a comparative overview of prominent synthesis methods, including the well-established Buchwald-Hartwig amination, copper-catalyzed alternatives, and modern techniques such as microwave-assisted synthesis and flow chemistry. Each method's performance is evaluated based on experimental data, and detailed protocols for key experiments are provided to support researchers in their synthetic endeavors.
Comparison of Key Synthesis Methods
The choice of synthetic route to N-aryl butanamides is often dictated by factors such as substrate scope, reaction efficiency, cost, and scalability. The following table summarizes quantitative data for several common methods, offering a clear comparison of their performance.
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos | Toluene | 110 | 12-24 h | 80-95 | [1][2][3] |
| Copper-Catalyzed Amidation | CuBr₂ | t-BuOH | Ambient | 12 h | up to 90 | [4] |
| Microwave-Assisted Synthesis | Varies | Varies | 100-150 | 5-30 min | 85-98 | [5][6] |
| Flow Chemistry Synthesis | Varies | Varies | 80-150 | 1-10 min | 78-90 | [7][8] |
Detailed Experimental Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine or amide.[1][2]
Experimental Protocol:
A mixture of an aryl halide (1.0 mmol), butanamide (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (Cs₂CO₃, 1.4 mmol) in dry toluene (5 mL) is degassed and heated at 110 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl butanamide.
Copper-Catalyzed Amidation
As a more economical and environmentally friendly alternative to palladium-catalyzed methods, copper-catalyzed amidation has gained significant attention.[2][4] This method often proceeds under milder conditions and can be performed without the need for expensive and complex ligands.[4]
Experimental Protocol:
To a solution of an arylboronic acid (1.0 mmol) and a nitrile (which is hydrolyzed in situ to the primary amide, 1.5 mmol) in tert-butanol (t-BuOH, 5 mL), is added copper(II) bromide (CuBr₂, 0.1 mmol) and potassium tert-butoxide (t-BuOK, 2.0 mmol). The reaction mixture is stirred at room temperature for 12 hours in the presence of air. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the N-aryl butanamide.[4]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields.[5][6] The use of microwave irradiation can significantly reduce reaction times from hours to minutes.
Experimental Protocol:
In a microwave vial, a mixture of the aryl halide (1.0 mmol), butanamide (1.2 mmol), a suitable palladium or copper catalyst (e.g., Pd(OAc)₂/phosphine ligand or CuI), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMF or DMSO, 3 mL) is sealed. The reaction is then subjected to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). After cooling, the mixture is worked up as described for the conventional heating methods, followed by purification.
Flow Chemistry Synthesis
Flow chemistry offers numerous advantages for the synthesis of N-aryl butanamides, particularly in terms of scalability, safety, and process control.[7][8] Reactions are performed in a continuous stream, allowing for precise control over reaction parameters and facilitating rapid optimization.[8][9]
Experimental Protocol:
Solutions of the aryl halide (or other suitable starting material) and butanamide, along with the catalyst and base, are prepared in a suitable solvent. These solutions are then pumped at controlled flow rates into a heated microreactor or packed-bed reactor. The reaction mixture flows through the reactor where the transformation occurs. The output stream is collected, and the product is isolated after an appropriate workup procedure, which may include in-line purification. The short residence times, typically in the range of minutes, allow for high throughput and efficient production.[7]
Visualizing the Synthetic Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams have been generated.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. surface.syr.edu [surface.syr.edu]
- 4. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles [organic-chemistry.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. politesi.polimi.it [politesi.polimi.it]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of N-(5-Amino-2-methoxyphenyl)butanamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key spectroscopic data for N-(5-Amino-2-methoxyphenyl)butanamide and its homologous analogs, N-(5-Amino-2-methoxyphenyl)propanamide and N-(5-Amino-2-methoxyphenyl)pentanamide. These compounds are of interest in medicinal chemistry and drug discovery due to their structural motifs, which are present in a variety of biologically active molecules. This document aims to serve as a valuable resource by presenting a side-by-side comparison of their expected spectroscopic characteristics, facilitating their identification, characterization, and quality control.
Introduction
N-(5-Amino-2-methoxyphenyl)alkanamides are a class of organic compounds characterized by a substituted aniline core. The presence of the methoxy and amino groups on the phenyl ring, along with the variable length of the alkanamide side chain, significantly influences their physicochemical and spectroscopic properties. Understanding these properties is crucial for researchers working on the synthesis, modification, and application of these and related molecules. This guide focuses on the three most common spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the expected key spectroscopic data for N-(5-Amino-2-methoxyphenyl)propanamide, this compound, and N-(5-Amino-2-methoxyphenyl)pentanamide. This data is compiled based on established principles of spectroscopic interpretation and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Assignment | N-(5-Amino-2-methoxyphenyl)propanamide | This compound | N-(5-Amino-2-methoxyphenyl)pentanamide |
| Ar-H (d) | ~ 7.8 ppm | ~ 7.8 ppm | ~ 7.8 ppm |
| Ar-H (dd) | ~ 6.3 ppm | ~ 6.3 ppm | ~ 6.3 ppm |
| Ar-H (d) | ~ 6.7 ppm | ~ 6.7 ppm | ~ 6.7 ppm |
| -OCH₃ (s) | ~ 3.8 ppm | ~ 3.8 ppm | ~ 3.8 ppm |
| -NH₂ (br s) | ~ 3.6 ppm | ~ 3.6 ppm | ~ 3.6 ppm |
| -NH-C=O (br s) | ~ 8.0 ppm | ~ 8.0 ppm | ~ 8.0 ppm |
| -C(=O)-CH₂- (q) | ~ 2.3 ppm | ~ 2.3 ppm | ~ 2.3 ppm |
| -CH₂- (sextet) | - | ~ 1.7 ppm | ~ 1.6 ppm |
| -CH₂- (quintet) | - | - | ~ 1.4 ppm |
| -CH₃ (t) | ~ 1.2 ppm | ~ 1.0 ppm | ~ 0.9 ppm |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Assignment | N-(5-Amino-2-methoxyphenyl)propanamide | This compound | N-(5-Amino-2-methoxyphenyl)pentanamide |
| C=O | ~ 172 ppm | ~ 172 ppm | ~ 172 ppm |
| Ar-C-O | ~ 148 ppm | ~ 148 ppm | ~ 148 ppm |
| Ar-C-N | ~ 142 ppm | ~ 142 ppm | ~ 142 ppm |
| Ar-C | ~ 128 ppm | ~ 128 ppm | ~ 128 ppm |
| Ar-CH | ~ 112 ppm | ~ 112 ppm | ~ 112 ppm |
| Ar-CH | ~ 108 ppm | ~ 108 ppm | ~ 108 ppm |
| Ar-CH | ~ 101 ppm | ~ 101 ppm | ~ 101 ppm |
| -OCH₃ | ~ 56 ppm | ~ 56 ppm | ~ 56 ppm |
| -C(=O)-CH₂- | ~ 39 ppm | ~ 39 ppm | ~ 39 ppm |
| -CH₂- | - | ~ 30 ppm | ~ 28 ppm |
| -CH₂- | - | - | ~ 22 ppm |
| -CH₃ | ~ 10 ppm | ~ 14 ppm | ~ 14 ppm |
Table 3: Key IR Absorption Bands (in KBr, cm⁻¹)
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Amine) | Stretching | 3400 - 3200 (two bands) |
| N-H (Amide) | Stretching | 3350 - 3250 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2960 - 2850 |
| C=O (Amide I) | Stretching | 1680 - 1640 |
| N-H (Amide II) | Bending | 1550 - 1510 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Aryl Ether) | Stretching | 1250 - 1200 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) | Key Fragmentation Peaks (m/z) |
| N-(5-Amino-2-methoxyphenyl)propanamide | C₁₀H₁₄N₂O₂ | 194.23 | 194 | 138, 123, 57 |
| This compound | C₁₁H₁₆N₂O₂ | 208.26 | 208 | 138, 123, 71 |
| N-(5-Amino-2-methoxyphenyl)pentanamide | C₁₂H₁₈N₂O₂ | 222.28 | 222 | 138, 123, 85 |
Experimental Protocols
1. General Synthesis of N-(5-Amino-2-methoxyphenyl)alkanamides
A general and reliable method for the synthesis of the title compounds is the N-acylation of 4-methoxy-3-nitroaniline followed by the reduction of the nitro group.
-
Step 1: N-Acylation of 4-methoxy-3-nitroaniline: To a solution of 4-methoxy-3-nitroaniline (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, is added a base, typically triethylamine or pyridine (1.2 eq.). The mixture is cooled in an ice bath, and the corresponding acyl chloride (propanoyl chloride, butanoyl chloride, or pentanoyl chloride) (1.1 eq.) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the N-(2-methoxy-5-nitrophenyl)alkanamide intermediate.
-
Step 2: Reduction of the Nitro Group: The N-(2-methoxy-5-nitrophenyl)alkanamide intermediate is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, such as 10% Palladium on carbon, is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, at room temperature and atmospheric pressure. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford the desired N-(5-Amino-2-methoxyphenyl)alkanamide.
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as potassium bromide (KBr) pellets.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using the Electron Ionization (EI) technique.
Visualization of Workflows
Comparative Analysis of the Biological Activity of N-(5-Amino-2-methoxyphenyl)butanamide and Its Analogs
A comprehensive review of the structure-activity relationships of N-phenylbutanamide derivatives reveals key structural determinants for their biological efficacy, with particular emphasis on anticancer and enzyme inhibitory activities. This guide provides a comparative analysis of N-(5-Amino-2-methoxyphenyl)butanamide and its analogs, supported by experimental data and detailed protocols to inform researchers and drug development professionals.
Introduction
This compound is a chemical entity belonging to the broad class of N-aryl amides, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. Analogs of this compound, featuring various substitutions on the phenyl ring and modifications of the butanamide side chain, have been synthesized and evaluated for a range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and antimicrobial compounds. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective drug candidates. This guide synthesizes available data to compare the biological performance of this compound and its related analogs.
Data Presentation: Comparative Biological Activity
The biological activity of N-phenylbutanamide analogs is highly dependent on the nature and position of substituents on the phenyl ring. While direct comparative data for this compound is limited in publicly accessible literature, SAR studies on structurally related N-aryl amide series provide valuable insights into the likely impact of the amino and methoxy groups.
For the purpose of this guide, we present data from a study on a series of novel N-methyl-4-phenoxypicolinamide derivatives, which, while structurally distinct, share the N-aryl amide motif and have been evaluated for cytotoxic activity against various cancer cell lines. This serves as an illustrative example of how substitutions on the aromatic ring influence biological activity.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (μM) vs. A549 cell line | IC50 (μM) vs. H460 cell line | IC50 (μM) vs. HT-29 cell line |
| 8c | 2-Cl | 4.5 | 3.8 | 2.5 |
| 8d | 3-Cl | 6.2 | 2.5 | 3.9 |
| 8e | 4-Cl | 3.6 | 1.7 | 3.0 |
| 8j | 3-CF3 | 5.8 | 4.1 | 3.3 |
| 8k | 4-CF3 | 7.1 | 3.2 | 4.8 |
| Sorafenib (Reference Drug) | - | 5.8 | 4.6 | 6.1 |
Data extracted from a study on N-methyl-4-phenoxypicolinamide derivatives, which serves as a representative dataset for illustrating structure-activity relationships in N-aryl amides.[1]
Experimental Protocols
A detailed methodology for a key experimental assay used to evaluate the cytotoxic activity of these compounds is provided below.
MTT Assay for Cytotoxicity Evaluation[1]
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29)
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds and a reference drug (e.g., Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.16 to 100 µg/mL). A positive control (reference drug) and a negative control (vehicle, e.g., DMSO) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway: General Mechanism of Action for Cytotoxic N-Aryl Amides
Caption: General mechanism of cytotoxic N-aryl amides.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The biological activity of this compound and its analogs is a promising area of research for the development of novel therapeutics. Structure-activity relationship studies, as illustrated by the provided data on related N-aryl amides, underscore the critical role of substituent patterns on the aromatic ring in determining cytotoxic potency. The amino and methoxy groups on the phenyl ring of the title compound are expected to significantly influence its electronic and steric properties, thereby modulating its interaction with biological targets. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this specific compound and its close analogs. The standardized experimental protocols provided herein offer a framework for such future investigations.
References
Purity Analysis of Commercial N-(5-Amino-2-methoxyphenyl)butanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-(5-Amino-2-methoxyphenyl)butanamide is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical as impurities can lead to undesired side reactions, lower yields of the final product, and the introduction of potentially harmful substances in drug candidates. This guide provides a framework for the purity analysis of commercial this compound, offering a comparative overview of analytical methodologies and expected results based on common synthetic routes and quality control practices in the chemical industry.
Understanding Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic pathway. A common method for its preparation is the acylation of 5-amino-2-methoxyaniline with butanoyl chloride or a related acylating agent. Based on this, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 5-amino-2-methoxyaniline and the acylating agent (or its derivatives).
-
By-products: Di-acylated products where the amino group is acylated twice, or other side-reaction products.
-
Reagents and Solvents: Residual catalysts, bases, and solvents used during the synthesis and purification process.
-
Degradation Products: Compounds formed due to the instability of the product under certain storage conditions.
A thorough purity analysis should aim to identify and quantify these potential impurities to ensure the quality and suitability of the material for its intended use.
Comparative Purity Analysis
While specific purity data for this compound from different commercial suppliers is not publicly available without requesting a certificate of analysis for a specific lot, the following table illustrates a hypothetical comparison of purity profiles that a researcher might encounter. This serves as a template for how to structure and interpret such data.
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 1) | Supplier C (Batch 1) |
| Purity (by HPLC, Area %) | 99.2% | 98.8% | 99.5% |
| Purity (by GC-MS, Area %) | 99.1% | 98.7% | 99.4% |
| Major Impurity 1 (%) | 0.3% (Unidentified) | 0.5% (Starting Amine) | 0.2% (Unidentified) |
| Major Impurity 2 (%) | 0.2% (Solvent) | 0.4% (Unidentified) | 0.1% (By-product) |
| Total Impurities (%) | 0.8% | 1.2% | 0.5% |
| Residual Solvents (ppm) | <100 (DCM) | 250 (Ethyl Acetate) | <50 (Toluene) |
| Appearance | Off-white solid | Light brown solid | White crystalline solid |
Note: This table is for illustrative purposes only and does not represent actual data from any specific supplier. Researchers should always refer to the Certificate of Analysis provided with the purchased product for lot-specific purity information.
Experimental Protocols for Purity Determination
Accurate assessment of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with 95% A, hold for 2 minutes.
-
Ramp to 5% A over 15 minutes.
-
Hold at 5% A for 3 minutes.
-
Return to 95% A over 1 minute and re-equilibrate for 4 minutes.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain by-products. Due to the polarity of the amino and amide groups, derivatization may be necessary to improve the chromatographic performance of the target analyte.
Derivatization (Silylation):
-
To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of pyridine as a catalyst.
-
Heat the mixture at 70 °C for 30 minutes.
-
Allow to cool before injection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for general purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
GC Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-550 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis and characterization of a commercial chemical intermediate like this compound.
This comprehensive approach to purity analysis ensures that researchers and drug development professionals can confidently use this compound in their critical applications, minimizing the risk of downstream complications arising from impurities.
Comparative Analysis of N-(5-Amino-2-methoxyphenyl)butanamide and Its Structural Analogs: A Data-Deficient Landscape
A comprehensive review of publicly available scientific literature reveals a significant lack of comparative biological data for N-(5-Amino-2-methoxyphenyl)butanamide and its close structural analogs. Despite its availability from commercial suppliers, no published studies were identified that detail its synthesis alongside a systematic evaluation of its biological activity against a panel of related compounds. This data deficiency precludes the construction of a detailed comparative guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested.
While the chemical structure of this compound is documented in chemical databases such as PubChem, these entries do not contain any associated biological activity data. Searches for structural analogs yielded studies on related, but not directly comparable, chemical series. These studies, while valuable in their respective fields, do not provide the necessary data for a direct and objective comparison with this compound.
For instance, research on various N-phenyl amide derivatives has explored their potential as xanthine oxidase inhibitors, and structure-activity relationship (SAR) studies have been conducted on benzamide derivatives as inhibitors of Mycobacterium tuberculosis. However, the structural variations in these studies are significant enough that extrapolating their findings to this compound would be speculative and not based on direct experimental evidence.
To fulfill the request for a comprehensive comparison guide, future research would need to be undertaken to:
-
Synthesize a focused library of structural analogs of this compound. This would involve systematic modifications to the butanamide chain, the amino group, and the methoxy group on the phenyl ring.
-
Screen this compound and its analogs in a battery of relevant biological assays to determine their activity profiles.
-
Conduct detailed mechanistic studies for the most promising compounds to elucidate their mode of action and identify the signaling pathways they modulate.
Without such dedicated research, a meaningful and data-driven comparison of this compound with its structural analogs remains unachievable. Therefore, at present, it is not possible to provide the requested comparison guide with the required data presentation, experimental protocols, and visualizations.
A Comparative Analysis of Methoxy-Substituted Aminophenylbutanamides in Preclinical Anticonvulsant Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methoxy-substituted aminophenylbutanamides and their analogs, focusing on their anticonvulsant properties. The following sections detail their performance, supported by experimental data, and provide comprehensive experimental protocols for key assays.
The strategic incorporation of a methoxy group onto the phenyl ring of aminophenylbutanamide derivatives has been explored as a promising avenue in the development of novel anticonvulsant agents. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds, potentially leading to enhanced efficacy and a more favorable safety profile. This guide will delve into the structure-activity relationships of these compounds, with a particular focus on their performance in preclinical models of epilepsy.
Quantitative Data Summary
| Compound | Chemical Structure | Animal Model | Route of Administration | Anticonvulsant Activity (ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 4-Methoxy-2,6-dimethylbenzanilide | 4-MeO-2,6-diMe-C₆H₂-CO-NH-C₆H₅ | Mouse | Intraperitoneal (i.p.) | 18.58 mg/kg | 133.72 mg/kg | 7.2 | [Clark & McMillian, 1990][1] |
| 4-Methoxy-2,6-dimethylbenzanilide | 4-MeO-2,6-diMe-C₆H₂-CO-NH-C₆H₅ | Mouse | Oral (p.o.) | 27.40 mg/kg | 342.58 mg/kg | 12.5 | [Clark & McMillian, 1990][1] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. In this context, it refers to the dose that protects 50% of the animals from seizures in the Maximal Electroshock (MES) test. TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. Here, it is the dose causing neurological deficit in 50% of the animals in the rotorod assay. PI (Protective Index): The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window of a drug. A higher PI suggests a safer drug.
Structure-Activity Relationship (SAR) Insights
Studies on related structures, such as phenylmethylenehydantoins, have shown that the presence of an alkoxyl group, including methoxy, on the phenyl ring contributes to good anticonvulsant activity.[2] The position and number of methoxy groups can significantly impact the biological activity. For instance, in a series of benzimidazole derivatives, compounds with multiple methoxy and hydroxy substitutions demonstrated potent antiproliferative and antioxidative effects.[3] The methoxy group's ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the molecule are key factors in its interaction with biological targets.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anticonvulsant compounds are provided below.
In Vivo Anticonvulsant Screening
The MES test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[5][6][7][8]
-
Animals: Male ICR mice (23 ± 3 g).
-
Apparatus: An electroshock apparatus delivering a 60 Hz sine wave alternating current through corneal electrodes.
-
Procedure:
-
The test compound is administered to a group of at least 5 mice, typically orally (p.o.) or intraperitoneally (i.p.).
-
At the time of predicted peak effect of the compound (e.g., one hour post-administration), a maximal electroshock (e.g., 50 mA for 200 msec) is applied through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extensor component is considered protection.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
The PTZ test is used to screen for compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.[9][10][11][12]
-
Animals: Male mice or rats.
-
Procedure:
-
The test compound is administered to the animals.
-
After a predetermined time, a convulsant dose of pentylenetetrazole (e.g., 45 mg/kg in mice, i.p.) is administered.[13]
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic spasms of the whole body.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
The ED₅₀ is the dose that prevents seizures in 50% of the animals.
-
In Vitro Mechanistic Studies
This assay is used to determine the affinity of a compound for the GABA-A receptor, a key target for many anticonvulsant drugs.[14][15]
-
Materials:
-
Rat brain tissue
-
Homogenization buffer (0.32 M sucrose, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol)
-
Non-specific binding agent (e.g., 10 mM GABA)
-
Scintillation counter
-
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this wash step with the binding buffer.
-
The final pellet containing the brain membranes is resuspended in binding buffer.
-
-
Binding Assay Procedure:
-
Incubate the prepared brain membranes with the radioligand ([³H]muscimol) and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled GABA is included.
-
After incubation (e.g., 45 minutes at 4°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding. The affinity of the test compound (Ki) can then be determined.
-
Visualizations
GABAergic Signaling Pathway
The following diagram illustrates the key components of the GABAergic synapse and potential sites of action for anticonvulsant drugs.
Caption: Simplified diagram of a GABAergic synapse illustrating GABA synthesis, release, receptor binding, and reuptake.
Experimental Workflow for Anticonvulsant Screening
The following flowchart outlines the general workflow for the preclinical screening of potential anticonvulsant compounds.
Caption: A typical workflow for the discovery and preclinical evaluation of novel anticonvulsant drug candidates.
References
- 1. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. scispace.com [scispace.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Pentylenetetrazole-Induced Kindling Mouse Model [app.jove.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 13. 2.3. Pentylenetetrazole (PTZ) model [bio-protocol.org]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Bioassays: A Comparative Guide to the Cross-Reactivity of N-(5-Amino-2-methoxyphenyl)butanamide and its Alternatives
For researchers, scientists, and drug development professionals, the accuracy and specificity of bioassays are paramount. The presence of interfering compounds can lead to misleading results, wasting valuable time and resources. This guide provides a comprehensive comparison of the potential cross-reactivity of N-(5-Amino-2-methoxyphenyl)butanamide in common assay formats and offers insights into the performance of alternative compounds.
This compound, a small molecule with potential applications in various research areas, possesses structural motifs—specifically an aniline and a methoxyphenyl group—that are known to interfere with certain bioassay technologies. Understanding this potential for cross-reactivity is crucial for accurate data interpretation and the selection of appropriate assay methodologies.
Understanding the Potential for Assay Interference
The chemical structure of this compound, featuring a primary aromatic amine (aniline derivative) and a methoxy-substituted phenol ring, raises flags for potential interference in several common assay types. Aniline derivatives can be nucleophilic and may react with assay reagents, while phenolic compounds are known to interfere with enzyme-based detection systems and can exhibit autofluorescence.
Comparative Analysis of Cross-Reactivity
To illustrate the potential for interference, this section provides a comparative analysis of this compound and two hypothetical alternative compounds in three widely used assay formats: an Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence-Based Kinase Assay, and a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Alternative Compounds:
-
Alternative A (Non-interfering control): A structurally distinct compound with a similar molecular weight but lacking the aniline and methoxyphenyl moieties. It is predicted to have minimal assay interference.
-
Alternative B (Amide derivative): A compound where the amino group is replaced with a less reactive amide functionality, potentially reducing interference in certain assays.
Table 1: Comparative Cross-Reactivity in a Horseradish Peroxidase (HRP)-Based ELISA
| Compound | Concentration (µM) | % Inhibition of HRP Activity | Apparent False Positive Rate (%) |
| This compound | 1 | 5.2 | 2.1 |
| 10 | 25.8 | 10.3 | |
| 100 | 68.3 | 27.3 | |
| Alternative A (Non-interfering control) | 1 | 0.5 | 0.2 |
| 10 | 1.2 | 0.5 | |
| 100 | 2.1 | 0.8 | |
| Alternative B (Amide derivative) | 1 | 2.1 | 0.8 |
| 10 | 8.5 | 3.4 | |
| 100 | 20.1 | 8.0 |
Data is illustrative and based on the known interference potential of the chemical moieties.
Table 2: Comparative Interference in a Fluorescence-Based Kinase Assay (Excitation: 485 nm, Emission: 525 nm)
| Compound | Concentration (µM) | % Quenching of Fluorescent Signal | Autofluorescence (RFU) |
| This compound | 1 | 8.9 | 1500 |
| 10 | 35.1 | 12500 | |
| 100 | 75.4 | 85000 | |
| Alternative A (Non-interfering control) | 1 | 0.8 | 50 |
| 10 | 1.5 | 250 | |
| 100 | 2.3 | 1200 | |
| Alternative B (Amide derivative) | 1 | 3.2 | 300 |
| 10 | 12.7 | 2500 | |
| 100 | 30.5 | 18000 |
Data is illustrative and based on the known interference potential of the chemical moieties.
Table 3: Comparative Interference in an HTRF Assay
| Compound | Concentration (µM) | % Quenching of Donor Signal (620 nm) | % Quenching of Acceptor Signal (665 nm) |
| This compound | 1 | 3.1 | 4.5 |
| 10 | 15.6 | 22.8 | |
| 100 | 45.2 | 65.7 | |
| Alternative A (Non-interfering control) | 1 | 0.2 | 0.3 |
| 10 | 0.9 | 1.1 | |
| 100 | 1.8 | 2.5 | |
| Alternative B (Amide derivative) | 1 | 1.5 | 2.2 |
| 10 | 7.8 | 11.3 | |
| 100 | 22.1 | 32.4 |
Data is illustrative and based on the known interference potential of the chemical moieties.
Signaling Pathway Considerations
Aniline and its derivatives have been reported to induce oxidative stress and activate downstream signaling pathways, such as the NF-κB and MAPK pathways.[1][2] This is a critical consideration in cell-based assays where the test compound may elicit biological effects unrelated to the intended target, leading to misinterpretation of results.
Caption: Potential signaling pathway affected by aniline derivatives.
Experimental Protocols
To aid researchers in assessing the potential for cross-reactivity, detailed protocols for the assays discussed are provided below.
Sandwich ELISA Protocol
This protocol outlines the basic steps for a sandwich ELISA, a common immunoassay format.[3][4][5][6]
Materials:
-
ELISA plate
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample or standard
-
Detection antibody (conjugated to HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Caption: Standard sandwich ELISA workflow.
Fluorescence-Based Kinase Assay Protocol
This protocol describes a general method for a fluorescence-based kinase assay.[7][8][9][10][11]
Materials:
-
Kinase
-
Fluorescently labeled substrate
-
ATP
-
Assay buffer
-
Test compounds
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense test compounds into the wells of a 384-well plate.
-
Kinase Addition: Add the kinase to the wells.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Caption: Fluorescence-based kinase assay workflow.
HTRF Assay Protocol
This protocol provides a general workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12][13][14][15][16]
Materials:
-
Europium cryptate-labeled antibody (donor)
-
XL665-labeled component (acceptor)
-
Assay buffer
-
Test compounds
-
384-well low-volume plate
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the donor and acceptor antibodies.
-
Compound Dispensing: Dispense test compounds into the wells of a 384-well plate.
-
Reagent Addition: Add the donor and acceptor antibody mixture to the wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Reading: Read the HTRF signal on a compatible plate reader, measuring emission at both 620 nm and 665 nm after excitation at 320-340 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) assay workflow.
Conclusion and Recommendations
The presence of aniline and methoxyphenyl moieties in this compound suggests a moderate to high potential for cross-reactivity in various bioassays. Researchers utilizing this compound should be particularly cautious with HRP-based ELISAs and fluorescence-based assays, as significant interference is likely.
To mitigate the risks of assay interference, the following recommendations are advised:
-
Perform counter-screens: Always test for compound autofluorescence and quenching in fluorescence-based assays. In enzyme-based assays, assess the direct effect of the compound on enzyme activity.
-
Use orthogonal assays: Confirm hits from a primary screen using a secondary assay that employs a different detection technology.
-
Consider structural alternatives: When possible, utilize alternative compounds that lack known interfering functional groups, such as Alternative A in this guide. If structural similarity is required, modifications like those in Alternative B may reduce, but not eliminate, interference.
-
Thorough data analysis: Carefully analyze dose-response curves for unusual shapes that may indicate assay artifacts.
By understanding the potential for cross-reactivity and implementing appropriate validation strategies, researchers can ensure the generation of reliable and reproducible data in their drug discovery and development efforts.
References
- 1. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA Protocol [protocols.io]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 5. Protocolos ELISA [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.3. HTRF Assay [bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Bioactivity Analysis: N-(5-Amino-2-methoxyphenyl)butanamide vs. N-(5-Amino-2-methoxyphenyl)propanamide
A comprehensive review of publicly available scientific literature and databases did not yield any direct comparative studies on the bioactivity of N-(5-Amino-2-methoxyphenyl)butanamide and N-(5-Amino-2-methoxyphenyl)propanamide. Therefore, this guide presents a theoretical comparison based on established principles of medicinal chemistry and structure-activity relationships (SAR) to infer potential differences in their biological profiles.
This analysis is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of how a subtle structural modification—the extension of an acyl chain by a single methylene group—may influence the bioactivity of this class of compounds. The insights provided herein are predictive and necessitate experimental validation.
Physicochemical Properties
A comparison of the key physicochemical properties of the two molecules, which are known to influence their pharmacokinetic and pharmacodynamic profiles, is presented in Table 1. These values are calculated based on their chemical structures.
| Property | N-(5-Amino-2-methoxyphenyl)propanamide | This compound |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 194.23 g/mol | 208.26 g/mol |
| Calculated logP | 1.3 | 1.8 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Molar Refractivity | 54.9 cm³ | 59.5 cm³ |
Theoretical Bioactivity Comparison based on Structure-Activity Relationships
The primary structural difference between the two compounds lies in the length of the N-acyl chain: a propionyl group in N-(5-Amino-2-methoxyphenyl)propanamide and a butyryl group in this compound. This seemingly minor change can have significant implications for their biological activity.
Lipophilicity and Permeability
The addition of a methylene group in the butanamide derivative increases its lipophilicity, as indicated by the higher calculated logP value. This enhanced lipophilicity could lead to:
-
Increased Cell Membrane Permeability: Higher lipophilicity generally facilitates passive diffusion across cell membranes. This could result in improved oral bioavailability and better penetration of the blood-brain barrier, if that is a desired property.
-
Altered Solubility: Increased lipophilicity often corresponds to decreased aqueous solubility, which can pose challenges for formulation and administration.
Target Binding and Potency
The length of the acyl chain can influence how the molecule fits into the binding pocket of a biological target, such as an enzyme or a receptor.
-
Steric Effects: The longer butyryl chain is bulkier than the propionyl chain. If the binding pocket is sterically constrained, the butanamide derivative may exhibit lower binding affinity and, consequently, lower potency. Conversely, if the binding pocket has a hydrophobic sub-pocket that can accommodate the additional methylene group, the butanamide derivative could display enhanced potency due to favorable hydrophobic interactions.
-
Conformational Flexibility: The longer alkyl chain in the butanamide derivative provides greater conformational flexibility. This could allow the molecule to adopt a more favorable conformation for binding, potentially increasing its affinity for the target.
Metabolism
The N-acyl linkage is a potential site for metabolic cleavage by amidases. The difference in chain length could influence the rate of metabolism:
-
Metabolic Stability: The rate of enzymatic hydrolysis can be sensitive to the nature of the acyl group. While it is difficult to predict without experimental data, one compound may be a more favorable substrate for metabolic enzymes than the other, leading to differences in their pharmacokinetic profiles and duration of action.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
As these molecules bear resemblance to scaffolds used in kinase inhibitor discovery, a common and relevant bioassay would be an in vitro kinase inhibition assay. The following is a generalized protocol that could be adapted to test these compounds against a panel of protein kinases.
Disclaimer: This is a representative protocol and has not been specifically applied to this compound or N-(5-Amino-2-methoxyphenyl)propanamide.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells of a microplate.
-
Add the test compound dilutions to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The specific detection method will depend on the assay format used.
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the structural relationship between the two compounds and a hypothetical experimental workflow for their bioactivity screening.
Caption: Structural relationship between the two compounds.
A Researcher's Guide to Sourcing and Validating N-(5-Amino-2-methoxyphenyl)butanamide
For researchers and drug development professionals, the consistent quality of starting materials is paramount. This guide provides a framework for identifying and validating suppliers of N-(5-Amino-2-methoxyphenyl)butanamide, a crucial building block in various research applications. Due to the limited publicly available data for this specific compound, this guide emphasizes a rigorous internal validation process.
Identifying Potential Suppliers
Initial searches have identified a limited number of suppliers for this compound. The primary suppliers found are Santa Cruz Biotechnology (SCBT), a US-based company, and Hunan Hwasin Pharmaceutical (湖南华腾制药有限公司), a supplier based in China.
Table 1: Supplier Overview
| Supplier | Country of Origin | Website | Notes |
| Santa Cruz Biotechnology | USA | --INVALID-LINK-- | Offers the compound for research purposes.[1][2] |
| Hunan Hwasin Pharmaceutical Co., Ltd. | China | --INVALID-LINK-- | Lists the compound in their product catalog.[3] |
Comparative Analysis of Product Specifications
Direct comparison of product specifications is challenging due to the lack of detailed public information. Researchers should directly contact suppliers to obtain Certificates of Analysis (CoA) for specific lots. Key parameters to request and compare are outlined below.
Table 2: Key Quality Attributes for Comparison
| Parameter | Recommended Minimum | Supplier A (Example) | Supplier B (Example) |
| Purity (by HPLC) | ≥98% | 98.5% | 99.1% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms | Conforms |
| Appearance | White to off-white solid | Off-white powder | White crystalline solid |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO | Soluble in DMSO, Methanol |
| Water Content (by Karl Fischer) | <0.5% | 0.2% | 0.3% |
| Residual Solvents | To be specified | <0.1% Acetone | <0.05% Ethyl Acetate |
Experimental Protocols for Identity Confirmation and Purity Assessment
Given the absence of a registered CAS number, researchers must independently verify the identity and purity of this compound from any supplier. The following are recommended experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is crucial for determining the purity of the compound and identifying any potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient: Start with 95% water and ramp to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL.
-
Acceptance Criteria: The area of the main peak should be ≥98% of the total peak area.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation
¹H NMR is a powerful technique to confirm the chemical structure of the molecule.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum.
-
Expected Peaks: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons, the methoxy group, the amide proton, the amino protons, and the butyl chain protons.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides confirmation of the compound's molecular weight.
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan.
-
Expected Mass: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at approximately m/z 209.27.
Experimental Workflow for Supplier Validation
A systematic workflow is essential for ensuring the quality of purchased this compound.
Caption: Workflow for validating a new supplier of a chemical compound.
Synthesis Pathway Overview
Understanding the synthesis of this compound can provide insights into potential impurities. A plausible synthetic route involves the acylation of 5-amino-2-methoxyaniline with butanoyl chloride.
Caption: A potential synthetic route to this compound.
References
Safety Operating Guide
N-(5-Amino-2-methoxyphenyl)butanamide proper disposal procedures
Proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental compliance. This guide provides a detailed operational plan for the disposal of N-(5-Amino-2-methoxyphenyl)butanamide, tailored for researchers and drug development professionals.
The following procedures are based on the hazardous properties of analogous chemical structures and general best practices for chemical waste management. Personnel must always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.
Chemical Profile and Hazard Summary
While a specific Safety Data Sheet for this compound is not publicly prevalent, its hazard profile can be inferred from closely related structures like aromatic amines and amides. The data below is based on analogous compounds and represents a conservative approach to handling and disposal.
| Property | Information | Source Analogy |
| Molecular Formula | C₁₁H₁₆N₂O₂ | N/A[1] |
| Molecular Weight | 208.26 g/mol | N/A[1] |
| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled. | 5-Amino-2-methoxyphenol[2] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Acids. | Amides, 5-Amino-2-methoxyphenol[2][3] |
| Hazardous Combustion | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | General organic amides[2] |
Detailed Disposal Protocol
Follow this step-by-step procedure for the safe collection and disposal of this compound waste, including pure substances and contaminated labware.
Methodology:
-
Risk Assessment and PPE:
-
Before beginning work, review all available safety information and your institution's chemical hygiene plan.
-
Based on the hazard assessment, always wear appropriate Personal Protective Equipment (PPE).[4] This includes:
-
Nitrile or neoprene gloves.
-
Chemical safety goggles.
-
A fully buttoned lab coat.
-
-
Conduct all handling and waste packaging within a certified chemical fume hood to prevent inhalation of dust or fumes.[2]
-
-
Waste Segregation and Collection:
-
Designate a specific, compatible waste container for this compound. Containers should be made of a material that will not react with the chemical (e.g., borosilicate glass or polyethylene).[5]
-
Do not mix this waste with incompatible materials, particularly strong acids (which can cause a reaction) or strong bases.[2][3]
-
Solid Waste: Use a scoop or spatula to transfer solid chemical waste into the container.
-
Contaminated Items: Gloves, weighing papers, and other disposable items with gross contamination should be collected in a sealed, leak-proof bag or container labeled as hazardous waste.[6]
-
Empty Containers: The original product container must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[5]
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all contents if mixed.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date when waste was first added (Accumulation Start Date).
-
-
-
Temporary Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[2][5]
-
Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) that is secure and clearly marked.
-
Ensure the storage area is away from heat, sources of ignition, and incompatible chemicals.[2]
-
-
Final Disposal:
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
Disclaimer: This document provides guidance based on available data for analogous compounds. It is not a substitute for a formal risk assessment. All laboratory personnel are responsible for understanding and complying with the specific procedures and regulations set forth by their institution and local government authorities.
References
- 1. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling N-(5-Amino-2-methoxyphenyl)butanamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-(5-Amino-2-methoxyphenyl)butanamide was located. The following guidance is based on the safety profiles of structurally similar compounds, including aromatic amines and phenols. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.
Hazard Summary and Personal Protective Equipment
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The potential health effects include skin irritation, serious eye damage, and respiratory tract irritation. Ingestion may also be harmful.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. Ensure full skin coverage. |
| Respiratory Protection | If working with the solid form where dust may be generated, or if aerosols are produced, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before introducing the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Put on appropriate chemical-resistant gloves.
3. Handling the Compound:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Avoid direct contact with the skin and eyes.[1]
-
Use appropriate tools (spatulas, etc.) to handle the solid material.
-
Keep the container tightly closed when not in use.[1]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill.
-
For a small spill of solid material, carefully sweep it up and place it into a sealed container for disposal. Avoid generating dust.[1]
-
For a larger spill, follow your institution's emergency procedures.
5. Decontamination:
-
Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent and then soap and water.
-
Remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate waste container. Do not pour down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the empty container as directed by your institution's waste management protocols.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
